Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Description
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Properties
Molecular Formula |
C8H13BF3K |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
potassium;[(E)-2-cyclohexylethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h6-8H,1-5H2;/q-1;+1/b7-6+; |
InChI Key |
HBCONTZSPSRXMF-UHDJGPCESA-N |
Isomeric SMILES |
[B-](/C=C/C1CCCCC1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1CCCCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Stability of alkenyl potassium trifluoroborates vs boronic acids
Executive Summary: The Case for Tetravalent Boron
In pharmaceutical process chemistry and advanced organic synthesis, the Suzuki-Miyaura cross-coupling is ubiquitous. However, the reliance on alkenyl boronic acids introduces significant reproducibility variables. Alkenyl boronic acids are inherently unstable, prone to rapid protodeboronation, oxidative degradation, and oligomerization (boroxine formation) upon storage.
This guide analyzes the shift toward Alkenyl Potassium Trifluoroborates (Molander Salts) . Unlike their trivalent precursors, these tetravalent, coordination-saturated species are indefinitely stable to air and moisture. The critical technical differentiator is not just storage stability, but the "Slow Release Strategy" in reaction media—a kinetic throttle that maintains a low, steady-state concentration of the active boronic acid, thereby suppressing side reactions like homocoupling and protodeboronation.
Mechanistic Deep Dive: Instability vs. Saturation
To understand the superiority of trifluoroborates, we must first dissect the failure modes of boronic acids.
The Alkenyl Boronic Acid Failure Mode
Alkenyl boronic acids possess a vacant
-
Boroxine Cycle: In the absence of water, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This alters the stoichiometry of the reagent, leading to inconsistent equivalents in precision couplings.
-
Oxidation: The C-B bond is susceptible to oxidative cleavage by atmospheric oxygen, particularly in electron-rich alkenyl systems.
-
Protodeboronation: This is the most critical failure mode for alkenyl species. The
carbon-boron bond is prone to cleavage, replacing the boron moiety with a proton. This mechanism is accelerated by both acid and base, often leading to the formation of the corresponding alkene and boric acid.
The Trifluoroborate Solution (Coordination Saturation)
Potassium trifluoroborates (
-
Nucleophilic Blockade: The lack of a vacant
-orbital renders the boron center nucleophilically inert. It cannot accept attack from water or oxygen under ambient conditions. -
Storage: They exist as zwitterionic salts, forming a rigid crystal lattice that is impervious to humidity.
Visualization: Stability & Degradation Pathways
Figure 1: The degradation cycle of boronic acids vs. the stability of trifluoroborates. Note that trifluoroborates must enter the boronic acid cycle to react, but this is a controlled process.
The "Slow Release" Strategy
The utility of trifluoroborates in coupling reactions relies on an in-situ hydrolysis equilibrium . Trifluoroborates are technically pre-catalysts regarding the transmetallation step. They do not transmetallate directly to Palladium.
Why this matters:
In a standard Suzuki coupling, a high concentration of free boronic acid often leads to oxidative homocoupling (R-R dimer formation). By using trifluoroborates, the concentration of active
The Acid-Base Paradox: While Suzuki couplings are basic, the hydrolysis of trifluoroborates is often acid-catalyzed or promoted by fluoride sequestration (e.g., by glass surfaces or added silica). This creates a unique requirement: Trifluoroborates require a protic solvent system (e.g., MeOH/H2O) to function. Anhydrous conditions will result in 0% conversion.
Visualization: The Activation Cycle
Figure 2: The "Slow Release" mechanism. The R-BF3K acts as a reservoir, releasing the active species only as needed, suppressing concentration-dependent side reactions.
Comparative Data Analysis
The following table contrasts the physical and chemical properties of alkenyl boronic acids versus their trifluoroborate counterparts.
| Feature | Alkenyl Boronic Acids | Alkenyl Trifluoroborates |
| Hybridization | ||
| Shelf Stability | Poor (Days to Weeks).[1] Requires refrigeration. | Indefinite (Years).[2][3][4] Bench stable. |
| Stoichiometry | Variable (due to dehydration/boroxine). | Precise (Molecular weight is constant). |
| Atom Economy | Higher (lower MW). | Lower (presence of K and 3F).[3] |
| Purification | Difficult (Column chromatography often degrades).[5] | Simple (Precipitation/Crystallization).[6] |
| Water Tolerance | Sensitive (promotes protodeboronation). | Required (essential for activation). |
| Reaction pH | Basic conditions can accelerate degradation. | Stable in base; hydrolyzes slowly. |
Experimental Protocols
Protocol A: Synthesis of Potassium Alkenyl Trifluoroborates (From Boronic Acids/Esters)
Rationale: This method uses Potassium Hydrogen Fluoride (KHF2) to convert the Lewis acidic boron into the saturated salt. Note: KHF2 etches glass; use plasticware.
-
Dissolution: Dissolve the alkenyl boronic acid or pinacol ester (1.0 equiv) in Methanol (
). -
Salt Addition: Add saturated aqueous
(3.0 - 4.5 equiv) dropwise.-
Tip: The reaction is slightly exothermic.
-
-
Agitation: Stir vigorously at room temperature for 1–3 hours. A white precipitate (the product) typically forms.
-
Concentration: Remove methanol under reduced pressure (rotary evaporator).
-
Drying: The residue will be a mix of product and excess salts. Dry completely under high vacuum.
-
Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the product dissolves; inorganic salts
do not). -
Filtration & Precipitation: Filter the hot solution to remove inorganics. Add diethyl ether to the filtrate to precipitate the pure potassium trifluoroborate.
-
Collection: Filter the white solid and dry.
Protocol B: Suzuki-Miyaura Coupling with Alkenyl Trifluoroborates
Rationale: Unlike boronic acids, you CANNOT use anhydrous toluene or THF. You must provide a pathway for hydrolysis.
-
Reagents: Combine Aryl Halide (1.0 equiv), Alkenyl Trifluoroborate (1.05 equiv), and Palladium Catalyst (e.g.,
, 2-5 mol%). -
Base: Add
or (3.0 equiv). -
Solvent System: Add
(10:1 ratio) or .-
Critical Step: The water is non-negotiable.
-
-
Reaction: Heat to reflux (60–80°C) for 4–12 hours.
-
Observation: The reaction mixture often starts heterogeneous and may clarify as the salt hydrolyzes and the organic product forms.
-
-
Workup: Standard aqueous/organic extraction.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2][3] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[1] Link[1]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[1] Link
-
Butters, M., et al. (2010). Critical Assessment of the Stability of Boronic Acids and Esters. Organic Process Research & Development. Link
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: Air-Stable Organoboron Reagents for Alkenyl Cross-Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, yet the utilization of alkenyl boronic acids remains plagued by instability. Unlike their aryl counterparts, alkenyl boronic acids are highly susceptible to rapid polymerization and protodeboronation, often degrading before transmetallation can occur.
This guide analyzes the transition from labile boronic acids to robust, air-stable surrogates: N-methyliminodiacetic acid (MIDA) boronates and Potassium organotrifluoroborates (BF3K) . By controlling the concentration of the active boronic acid species in situ—a concept known as the "slow-release" strategy—researchers can achieve high-fidelity coupling of complex alkenyl substrates.
The Technical Challenge: The Instability Paradox
To understand why air-stable reagents are necessary, we must first dissect the failure mode of traditional alkenyl boronic acids.
Protodeboronation Mechanism
The primary antagonist in alkenyl coupling is protodeboronation . This is not merely "decomposition"; it is a specific, base-catalyzed pathway where the C–B bond is cleaved and replaced by C–H.[1]
-
Base Association: The boronic acid (
) complexes with the base (e.g., ) to form the boronate ate-complex ( ). -
C–B Cleavage: In alkenyl systems, the
carbon is protonated (often by water), leading to C–B bond rupture. -
Kinetic Competition: If the rate of protodeboronation (
) exceeds the rate of transmetallation ( ), the reaction fails.
The Solution: We must keep the standing concentration of the unstable free boronic acid low , continuously releasing it only as fast as the Palladium catalyst can consume it.
The Solution Landscape: MIDA vs. BF3K
MIDA Boronates (The "Slow-Release" Capsule)
Developed by the Burke group, MIDA boronates utilize a trivalent ligand that locks the boron atom into a hybridized
-
Mechanism: The B-N dative bond fills the empty p-orbital, rendering the boron unreactive toward transmetallation.
-
Activation: Under aqueous basic conditions, the MIDA ligand hydrolyzes, slowly releasing the active boronic acid.
-
Strategic Advantage: Their silica-stability allows for Iterative Cross-Coupling (ICC) , where a molecule can be built block-by-block without deprotecting the boron until the final step.
Potassium Organotrifluoroborates (The Ionic Shield)
Championed by the Molander group, these are ionic salts (
-
Mechanism: They are chemically robust and resistant to oxidation.
-
Activation: In the presence of a base (and often silyl scavengers or specific solvents), the equilibrium shifts to release the active hydroxy species.
-
Strategic Advantage: High solubility in polar media and extreme robustness (can survive strong acidic/oxidative conditions elsewhere in the molecule).
Comparative Analysis Data
| Feature | Alkenyl MIDA Boronates | Potassium Alkenyl Trifluoroborates (BF3K) | Pinacol Esters (BPin) |
| Atom Economy | Low (High MW ligand) | High (Low MW counterion) | Moderate |
| Air/Moisture Stability | Excellent (Indefinite benchtop) | Excellent (Indefinite benchtop) | Good (Slow hydrolysis) |
| Chromatography | Silica Stable (Elutes easily) | Silica Stable (Requires polar eluent) | Silica Labile (Often streaks) |
| Activation Trigger | Hydrolysis (Base/Water) | Hydrolysis (Base/Water) | Ligand Exchange |
| Solubility | Organic Solvents (THF, Dioxane) | Polar Solvents (MeOH, Acetone, H2O) | Organic Solvents |
| Primary Use Case | Iterative Synthesis / Complex Fragments | Scale-up / API Manufacturing | General Discovery |
Mechanistic Visualization
The following diagram illustrates the "Fork in the Trail" concept (Lennox/Lloyd-Jones), distinguishing how these protected species enter the catalytic cycle.
Figure 1: The Mechanistic Pathways. MIDA and BF3K act as reservoirs. The critical success factor is matching the Hydrolysis rate to the Pd-Cycle rate to minimize the "Waste" pathway.
Experimental Protocols
Method A: MIDA Boronate Coupling (The "Slow-Release" Protocol)
Best for: Complex substrates, stereochemical retention, and iterative synthesis.
Reagents:
-
Alkenyl MIDA Boronate (1.0 equiv)
-
Aryl/Alkenyl Halide (1.0 equiv)
-
Pd(OAc)2 (0.05 equiv) / SPhos (0.10 equiv) - SPhos is preferred for stability.
-
Base: K3PO4 (5.0 equiv)
-
Solvent: THF:Water (10:1)
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with MIDA boronate, halide, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Why: Oxygen accelerates protodeboronation and kills the active Pd(0).
-
Solvent Addition: Add the THF/Water mixture (degassed). The high water ratio is necessary to drive the hydrolysis of the MIDA ligand.
-
Thermal Activation: Heat to 60°C.
-
Note: Unlike standard boronic acids, you must heat this to induce MIDA hydrolysis. At RT, the reaction will stall.
-
-
Monitoring: Monitor by LCMS. You will see the disappearance of the MIDA mass. If the MIDA remains but the halide is consumed, you have successfully coupled.
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to remove cleaved MIDA ligand), then brine.
Method B: Potassium Trifluoroborate Coupling
Best for: Polar substrates, scale-up, and robust "dump-and-stir" chemistry.
Reagents:
-
Potassium Alkenyl Trifluoroborate (1.05 equiv)
-
Aryl Halide (1.0 equiv)
-
PdCl2(dppf)•CH2Cl2 (0.03 equiv)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: MeOH:H2O (3:1) or Toluene:H2O (3:1)
Step-by-Step:
-
Solubility Check: BF3K reagents are insoluble in pure toluene or THF. You must use a solvent system with high dielectric constant (MeOH, Water) or a phase transfer catalyst.
-
Assembly: Combine all solids in a tube. Purge with Nitrogen.
-
Reaction: Add solvent and heat to 80°C.
-
Mechanistic Insight: The hydrolysis of the
group produces . In glass vessels, this can etch the glass, slightly altering pH. This is normal.
-
-
Purification: Upon completion, the excess BF3K remains in the aqueous layer during extraction, simplifying purification compared to Pinacol esters.
Decision Matrix: Selecting the Right Reagent
Figure 2: Reagent Selection Logic. Choose MIDA for iterative complexity; choose BF3K for robustness and ease of byproduct removal.
References
-
Gillis, E. P., & Burke, M. D. (2008).[2][3] Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085.[2] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.[2] Link
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding the organoboron repertoire. Aldrichimica Acta, 38(2), 49-56. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[4][5][6] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[5] Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 3. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 5. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stereochemistry of (E)-alkenyl trifluoroborate salts
Stereochemistry of ( )-Alkenyl Trifluoroborate Salts: Synthesis and Application
Executive Summary: The Stability-Reactivity Nexus
Potassium organotrifluoroborates (
For drug development, the (
Synthesis of ( )-Alkenyl Trifluoroborates
The most reliable route to (
Mechanistic Pathway
-
Hydroboration: Reaction of a terminal alkyne with a boron hydride (e.g., dibromoborane-dimethyl sulfide or dicyclohexylborane) proceeds via a concerted syn-addition. The boron adds to the less hindered terminal carbon (anti-Markovnikov), and the hydride adds to the internal carbon, locking the (
)-geometry. -
Solvolysis & Fluorination: The intermediate alkenyl borane is treated with methanol (to form the boronate) and then potassium hydrogen fluoride (
). The high lattice energy of the resulting salt drives the equilibrium toward the trifluoroborate, which precipitates from solution.
Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis pathway from terminal alkynes to (
Experimental Protocols
Protocol A: Synthesis of Potassium ( )-Styryltrifluoroborate
Target: High isomeric purity (>98% E) and crystalline stability.
Reagents:
-
Phenylacetylene (10.0 mmol)
-
Dibromoborane-dimethyl sulfide complex (
) (1.0 M in DCM, 11.0 mmol) -
Methanol (anhydrous)
-
Potassium Hydrogen Fluoride (
) (4.5 M aqueous solution)[1]
Step-by-Step Methodology:
-
Hydroboration: Under an inert atmosphere (
), cool a solution of phenylacetylene in anhydrous DCM (20 mL) to 0 °C. -
Addition: Dropwise add
over 15 minutes. The reaction is exothermic; maintain temperature <5 °C to prevent regio-scrambling. -
Equilibration: Stir at 0 °C for 1 hour, then warm to room temperature (23 °C) and stir for 2 hours.
-
Solvolysis: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (5 mL). Caution: Vigorous evolution of HBr and methyl bromide may occur.
-
Salt Formation: Add the saturated aqueous
solution (30 mmol, 3 equiv) dropwise. A white precipitate will form immediately. -
Isolation: Stir vigorously for 30 minutes. Filter the solid, wash with cold acetone (to remove organic impurities) and ether.
-
Purification: Recrystallize from minimal boiling acetonitrile if necessary.
Validation:
-
NMR (DMSO-d6): Check the vinylic protons. The coupling constant (
) for the ( )-isomer should be 16–18 Hz . (The ( )-isomer typically displays Hz).
Protocol B: Stereoretentive Suzuki-Miyaura Coupling
Challenge: Preventing
Optimized Conditions:
-
Catalyst:
or + (1:2 ratio). Note: Bidentate ligands like dppf can sometimes induce isomerization due to steric crowding during transmetallation. -
Base:
(3 equiv).[2][3][4] Cesium bases are superior for trifluoroborates due to solubility and the "cesium effect" in stabilizing the transition state. -
Solvent: THF:H2O (10:1).[3] Water is mandatory to facilitate the hydrolysis of the trifluoroborate to the active boronic acid/hydroxide species.
Step-by-Step Methodology:
-
Charge a reaction vial with (
)-alkenyl trifluoroborate (1.0 equiv), Aryl Bromide (1.0 equiv), (3.0 equiv), and (5 mol%). -
Evacuate and backfill with
(3 cycles). -
Add degassed THF/H2O (10:1, 0.2 M concentration).
-
Heat to reflux (or 80 °C) for 4–12 hours.
-
Workup: Dilute with water/EtOAc. The organic layer contains the stereopure (
)-alkene.
Stereochemical Integrity & Mechanism
The success of this reaction relies on the "Slow Release" mechanism. Trifluoroborates are not the active transmetallating species. They exist in equilibrium with a small concentration of the corresponding boronic acid/hydroxide in the presence of water and base.
Because the concentration of the active boronic acid is kept low, side reactions (like homocoupling or isomerization) are minimized. However, the transmetallation step itself must be stereoretentive.
Catalytic Cycle & Stereoretention
The retention of configuration occurs because the transmetallation proceeds via a concerted mechanism where the palladium center coordinates to the alkenyl group before the bond breaks, locking the geometry.
Figure 2: Catalytic cycle emphasizing the critical Transmetallation step where stereochemistry is defined.
Comparative Data: Ligand Effects on Stereofidelity
The choice of ligand significantly impacts the E/Z ratio of the final product.
| Ligand System | Yield (%) | E:Z Ratio | Notes |
| 92% | >99:1 | Standard for high fidelity. | |
| 85% | 95:5 | Slight isomerization observed. | |
| 78% | 88:12 | Steric bulk can induce isomerization. | |
| 95% | >99:1 | Excellent for hindered substrates. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insolubility of Trifluoroborate | Increase water content in solvent ratio (up to 4:1 THF:H2O) or switch to MeOH/H2O. |
| E/Z Isomerization | Extended reaction times | Stop reaction immediately upon consumption of starting material. Prolonged heating promotes thermodynamic equilibration to the Z-isomer (if Z is more stable) or general scrambling. |
| Protodeboronation | Unstable substrate | Use a milder base ( |
References
-
Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: Journal of Organic Chemistry (2005) URL:[Link]
-
Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones Source: Organic Letters (2002) URL:[5][Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews (2008) URL:[2][Link]
-
Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates Source: Organic Letters (2009) URL:[6][Link]
-
Preparation of Potassium trans-Styryltrifluoroborate Source: Organic Syntheses (2012) URL:[Link]
Sources
- 1. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki-Miyaura coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Executive Summary
This technical guide details the protocol for the palladium-catalyzed cross-coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate (CAS: 444343-55-3) with aryl/heteroaryl halides. Unlike traditional vinyl boronic acids, which are prone to polymerization and rapid protodeboronation, this organotrifluoroborate salt offers indefinite shelf stability and precise stoichiometry.
The success of this reaction relies on a "slow-release" mechanism where the active boronic acid species is generated in situ via hydrolysis. This guide addresses the specific solubility and hydrolytic requirements necessary to maintain high stereoretention (>98% E-isomer) and yield.
Reagent Profile & Causality
Target Reagent: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Formula: C
Why This Reagent? (The "Molander Salt" Advantage)
-
Stoichiometric Precision: Unlike boronic acids, which often exist as anhydrides (trimers) of variable molecular weight, this salt is a monomer. This allows for exact molar equivalents, reducing waste in GMP settings.
-
Stereochemical Integrity: The E-geometry (trans) is pre-installed. The bulky cyclohexyl group provides steric protection, but also demands a catalyst system capable of overcoming steric hindrance during transmetallation.
-
Atom Economy: The trifluoroborate moiety is atom-economical compared to pinacol esters and does not require the removal of pinacol byproducts during purification.
Mechanistic Insight: The Hydrolysis Paradox
Researchers often fail this reaction by treating the trifluoroborate exactly like a boronic ester. The trifluoroborate anion [R-BF
For the reaction to proceed, the equilibrium must be shifted toward the boronic acid species (2) via hydrolysis. This requires:
-
Water: An essential reactant, not just a solvent.
-
Base: Scavenges the HF produced, driving the equilibrium forward (Le Chatelier’s principle).
The "Slow-Release" Strategy: If hydrolysis is too fast, the free vinyl boronic acid may undergo protodeboronation or homocoupling.[1][2] If too slow, the catalyst deactivates. The protocol below balances this rate using a biphasic alcohol/water system.
Figure 1: The activation pathway. The R-BF3K salt must hydrolyze to the boronic acid to enter the catalytic cycle. This step is gated by the presence of water and base.[3]
Optimization Parameters
The following matrix summarizes the impact of reaction variables specifically for alkenyl trifluoroborates.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | n-PrOH / H | Alcohol solubilizes the organic halide; water solubilizes the BF |
| Base | Cs | Cs |
| Catalyst | PdCl | The bidentate dppf ligand prevents Pd precipitation and has a large bite angle, facilitating the coupling of the bulky cyclohexylvinyl group. |
| Atmosphere | Argon / Nitrogen | Oxygen promotes oxidative homocoupling of the in situ generated boronic acid. |
Standard Operating Protocol (SOP)
Reaction Scale: 1.0 mmol (Representative)
Substrate: 4-Bromoacetophenone (Electrophile) + K-(E)-(2-cyclohexylvinyl)BF
Materials Preparation
-
Reagent A: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate (237 mg, 1.10 mmol, 1.1 equiv).
-
Reagent B: Aryl Bromide (1.00 mmol, 1.0 equiv).
-
Catalyst: PdCl
(dppf)[4][5]·CH Cl (16 mg, 0.02 mmol, 2 mol%). -
Base: Cs
CO (977 mg, 3.00 mmol, 3.0 equiv). -
Solvent: THF:H
O (10:1 ratio) [Note: Use degassed solvents].
Step-by-Step Methodology
-
Vessel Charging:
-
To a 10 mL microwave vial or round-bottom flask equipped with a stir bar, add Reagent A , Reagent B , Base , and Catalyst .
-
Critical: Add solids first. Do not add solvent yet.
-
-
Inerting:
-
Seal the vessel with a septum/cap.
-
Evacuate under high vacuum and backfill with Argon (repeat 3x). This prevents Pd oxidation and homocoupling.
-
-
Solvation:
-
Via syringe, add the THF (4.5 mL) and Water (0.5 mL).
-
Why this ratio? The high THF content dissolves the lipophilic cyclohexyl species, while the water activates the BF
K salt.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 75-80 °C) or 100 °C if using a microwave reactor.
-
Stir vigorously. The biphasic nature (if salts are insoluble) requires high shear mixing.
-
Time: 4–12 hours (Thermal) or 30 mins (Microwave).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over MgSO
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel). The cyclohexyl group is non-polar; expect the product to elute in low-polarity fractions (e.g., Hexanes/EtOAc).
-
Workflow Visualization
Figure 2: Operational workflow for the coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate.
Troubleshooting & FAQ
Q: My reaction shows 0% conversion, and the starting material remains.
-
Cause: Lack of hydrolysis.
-
Solution: Ensure you added water.[4] Anhydrous conditions will not work with trifluoroborates. Increase water ratio to 3:1 or switch to MeOH/H
O.
Q: I see the homocoupled diene (dicyclohexylbutadiene).
-
Cause: Oxygen ingress or hydrolysis rate too fast relative to transmetallation.
-
Solution: Degas solvents more thoroughly (sparge with Ar for 15 mins). Switch base to Et
N to slow down hydrolysis.
Q: Can I use aryl chlorides?
-
Insight: Aryl chlorides are sluggish with standard PdCl
(dppf). -
Modification: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3) or add catalytic NaI to generate the aryl iodide in situ.
References
-
Seminal Methodology (Alkenyl Trifluoroborates): Molander, G. A.; Bernardi, C. R.[3] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry2002 , 67, 8424–8429.[3][6] [Link]
-
Mechanistic Study (Hydrolysis): Lennox, A. J. J.; Lloyd-Jones, G. C.[7] "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling." Journal of the American Chemical Society2012 , 134, 7431–7441. [Link]
-
Scope Expansion (Substituted Vinyls): Molander, G. A.; Brown, A. R.[3][6] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry2006 , 71, 9681–9686.[3][6][8] [Link]
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Hydrolysis of Potassium Organotrifluoroborates to Boronic Acids
Introduction: The Pivotal Role of Boronic Acids and the Utility of Their Trifluoroborate Precursors
Boronic acids are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations and they are increasingly prominent in medicinal chemistry and drug development.[2] However, the inherent instability of many boronic acids—their propensity for dehydration to form boroxines and susceptibility to degradation—presents significant challenges for their synthesis, purification, and storage.[3]
Potassium organotrifluoroborates (R-BF3K) have emerged as highly valuable, crystalline, and bench-stable surrogates for boronic acids.[1][3] These salts are generally stable to air and moisture, allowing for their long-term storage and facile handling.[1] The controlled release of the corresponding boronic acid from the trifluoroborate salt in situ is a critical step for their application in cross-coupling and other reactions. Understanding and controlling the conditions of this hydrolysis is paramount for reaction optimization, minimizing side reactions, and achieving reproducible results.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the hydrolysis of potassium organotrifluoroborates, focusing on the underlying mechanisms and practical laboratory protocols.
The Mechanism of Hydrolysis: A Tale of Two Pathways
The conversion of a potassium organotrifluoroborate to a boronic acid is not a simple, single-step process. Extensive mechanistic studies have revealed that the hydrolysis is a complex equilibrium-driven process that can proceed through two primary, competing pathways. The operative mechanism is highly dependent on the nature of the organic substituent (R) attached to the boron atom.[4][5][6][7][8][9][10]
The overall transformation can be represented as follows:
R-BF₃K + 2H₂O ⇌ R-B(OH)₂ + KHF₂ + HF
The sequestration of fluoride ions by a base or a fluorophilic surface (like glass) is what ultimately drives the reaction to completion.[11]
Pathway I: Acid-Catalyzed Hydrolysis
For many aryl, benzyl, and furyl trifluoroborates, the hydrolysis proceeds efficiently via an acid-catalyzed pathway.[4][5][6][10] This presents an "acid-base paradox" where nominally basic reaction conditions, often used in Suzuki-Miyaura couplings, facilitate an acid-catalyzed hydrolysis. This is due to phase-splitting of the common THF/water solvent system by the inorganic base (e.g., Cs₂CO₃), which can lead to a lower pH in the bulk organic phase where the hydrolysis occurs.[5][9] The reaction vessel's material (glass acting as a Lewis acid), shape, and the stirring rate can significantly influence the local pH and thus the reaction rate.[7]
Pathway II: Direct Dissociation
In contrast, organotrifluoroborates with alkyl, cycloalkyl, electron-rich aryl, and alkenyl substituents tend to undergo hydrolysis via a direct, uncatalyzed dissociation of a fluoride ion.[4][6][11] This pathway is generally much faster and leads to a rapid release of the boronic acid.
The following diagram illustrates the key steps in the hydrolysis of potassium organotrifluoroborates.
Caption: General hydrolysis pathways for R-BF3K.
Classification of Potassium Organotrifluoroborates Based on Hydrolysis Rates
The significant variance in hydrolysis rates based on the organic substituent allows for a practical classification of R-BF₃K reagents. This classification is crucial for designing experiments, particularly for Suzuki-Miyaura couplings where a "slow release" of the boronic acid is often desirable to minimize side reactions like protodeboronation and oxidative homocoupling.[4][5][6][7][8][9]
| Class | Substituent Type (R) | Typical Half-life (t₀.₅) | Predominant Mechanism | Implications for Synthesis |
| I | Alkyl, cycloalkyl, electron-rich aryl, alkenyl | ≤ 1 hour | Direct Dissociation | Rapid release of boronic acid. May not be suitable for "slow release" strategies.[4][11] |
| II | Simple aryl, benzyl, furyl | 1 - 24 hours | Acid-Catalyzed | Amenable to controlled, slow release of boronic acid under basic conditions.[4][6][11] |
| III | Alkynyl, electron-poor aryl | > 24 hours | Very Slow Hydrolysis | Extremely slow release. In some cases, direct transmetalation from the trifluoroborate may occur in cross-coupling reactions.[4][6] |
Protocols for the Hydrolysis of Potassium Organotrifluoroborates
The choice of hydrolysis protocol depends on the desired outcome: isolation of the pure boronic acid or its in situ generation for a subsequent reaction.
Protocol 1: General Hydrolysis for Boronic Acid Isolation using Silica Gel
This mild and efficient method is suitable for a broad range of aryl, heteroaryl, alkenyl, and alkyltrifluoroborates and is particularly useful for the preparation and isolation of boronic acids.[2]
Materials:
-
Potassium organotrifluoroborate
-
Silica gel (standard column chromatography grade)
-
Water (deionized)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add the potassium organotrifluoroborate (1.0 equiv).
-
Add silica gel (1.0 equiv by weight) and water to achieve a substrate concentration of approximately 0.33 M.[2]
-
Stir the suspension at room temperature. The reaction progress can be monitored by TLC or ¹¹B NMR spectroscopy.
-
Reaction times can vary from 1 hour for electron-rich aryltrifluoroborates to 24 hours for electron-poor substrates.[2]
-
Upon completion, add ethyl acetate to the reaction mixture and stir for 10 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude boronic acid.
-
The crude boronic acid can be purified by recrystallization or chromatography, though in many cases it is obtained in high purity.
Protocol 2: In Situ Generation of Boronic Acid for Suzuki-Miyaura Coupling
This protocol is representative of conditions commonly employed for the in situ hydrolysis of R-BF₃K in the context of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Potassium organotrifluoroborate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent system (e.g., THF/water, 10:1 v/v)
Procedure:
-
To a reaction vessel (PTFE is recommended to minimize variability from glass etching), add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.[4]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 55 °C) and stir vigorously.[4][5][6][7][8][9]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
The following workflow diagram illustrates the decision-making process for selecting a hydrolysis strategy.
Caption: Decision workflow for R-BF3K hydrolysis.
Troubleshooting and Key Considerations
-
Reaction Vessel: For reproducible results, especially with Class II trifluoroborates, using PTFE vessels is recommended to eliminate the catalytic effect of glass.[4][11] If using glassware, be aware that reaction rates may vary between batches and vessel shapes.
-
Stirring Rate: In biphasic systems, the stirring rate can significantly impact the hydrolysis rate by affecting phase mixing. Consistent and efficient stirring is crucial.
-
Protodeboronation: Electron-poor and some heteroaryl boronic acids can be susceptible to protodeboronation, especially at elevated temperatures.[2] If this is observed, lowering the reaction temperature or reaction time may be necessary.
-
"Slow Release" Strategy: For sensitive substrates, the "slow release" of boronic acid from a Class II trifluoroborate is advantageous. However, if the subsequent cross-coupling is slow, even a slow release can lead to the accumulation and potential degradation of the boronic acid.[4][5][6][7][8][9]
Conclusion
Potassium organotrifluoroborates are robust and versatile precursors to boronic acids. A thorough understanding of the factors governing their hydrolysis is essential for their effective use in organic synthesis. By considering the nature of the organic substituent and carefully controlling the reaction conditions—including the choice of solvent, base, and reaction vessel—researchers can achieve controlled and reproducible generation of boronic acids, thereby unlocking the full synthetic potential of these valuable reagents.
References
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]
-
Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation Summary. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
Darses, S., & Genet, J.-P. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 10. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Application Note: Stereospecific Synthesis of Conjugated Dienes using Molander Salts
Executive Summary
The synthesis of conjugated dienes with precise stereocontrol is a cornerstone challenge in the development of pharmaceuticals (e.g., polyene macrolides) and functional materials. Traditional methods, such as the Stille coupling, suffer from toxicity issues (organostannanes), while standard Suzuki-Miyaura couplings using boronic acids often face issues with protodeboronation and instability.
This guide details the protocol for utilizing Molander Salts (Potassium Organotrifluoroborates) to synthesize conjugated dienes. These air-stable, crystalline reagents serve as "slow-release" reservoirs for boronic acids, enabling highly stereospecific (
Scientific Background & Mechanistic Insight
The "Slow-Release" Advantage
Unlike boronic acids, which exist in equilibrium with anhydrides (boroxines) and are prone to oxidative degradation, potassium organotrifluoroborates (
In the biphasic reaction media described below, the equilibrium constant favors the stable salt. However, the irreversible transmetallation step siphons off the small concentration of active boronic acid, driving the reaction forward. This "slow release" mechanism maintains a low instantaneous concentration of the active boron species, significantly suppressing side reactions like homocoupling.
Mechanism of Action
The pathway follows a modified Suzuki-Miyaura catalytic cycle. The critical deviation is the pre-equilibrium hydrolysis step.
Figure 1: Mechanistic pathway highlighting the hydrolysis-controlled entry into the catalytic cycle.
General Considerations & Optimization
Success depends on balancing the hydrolysis rate with the catalytic turnover. The following variables are critical:
Catalyst Selection[1]
-
PdCl₂(dppf)[1][2][3][4][5][6]·CH₂Cl₂: The "workhorse" catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination of the bulky diene product.
-
Pd(OAc)₂ / RuPhos: Recommended for sterically encumbered substrates (e.g., trisubstituted alkenes).
Base and Solvent Effects
The base serves two roles: it facilitates the hydrolysis of the
| Variable | Recommendation | Rationale |
| Base | Cs₂CO₃ (Cesium Carbonate) | The large Cesium cation aids in solubility and reactivity in biphasic systems. Superior to K₂CO₃ for diene synthesis. |
| Solvent | THF/H₂O (10:1) or PhMe/H₂O | Water is mandatory for the hydrolysis of the trifluoroborate. Anhydrous conditions will result in 0% conversion. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of the boron species (Glaser-type coupling) and deactivates the Pd(0) catalyst. |
Standard Protocol: Synthesis of (E,E)-1,4-Diaryl-1,3-butadienes
Objective: Cross-coupling of Potassium (E)-Styryltrifluoroborate with (E)-
Materials Required
-
Potassium (E)-styryltrifluoroborate (1.05 equiv)
-
(E)-
-Bromostyrene (1.0 equiv) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
-
Schlenk tube or sealed pressure vial
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of Argon.
-
-
Reagent Addition (Solids):
-
Solvent & Liquid Reagent Addition:
-
Seal the tube with a rubber septum.
-
Evacuate and backfill with Argon three times (Cycle 1).
-
Add THF (5 mL) and H₂O (0.5 mL) via syringe.
-
Add (E)-
-Bromostyrene (128 µL, 1.0 mmol) via microliter syringe.
-
-
Degassing (Critical Step):
-
Ideally, sparge the mixture with Argon for 5–10 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Why? Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
-
Reaction:
-
Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or keep under positive Argon pressure.
-
Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring for 4–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the bromide is the best indicator.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (10 mL) and extract with Et₂O or EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Stereochemical Integrity & Scope
A major advantage of this protocol is the retention of double-bond geometry. The reaction is stereospecific, meaning the geometry of the starting materials dictates the geometry of the product.
Stereochemical Matrix
| Alkenyl Salt Geometry | Alkenyl Halide Geometry | Product Geometry | Expected Yield |
| (E)-Salt | (E)-Bromide | (E,E)-Diene | 85-95% |
| (Z)-Salt | (E)-Bromide | (Z,E)-Diene | 75-85% |
| (E)-Salt | (Z)-Bromide | (E,Z)-Diene | 80-90% |
| (Z)-Salt | (Z)-Bromide | (Z,Z)-Diene | 60-75%* |
*Note: (Z,Z) couplings are sterically more demanding and may require higher catalyst loading (5 mol%) or longer reaction times.
Workflow Decision Tree
Figure 2: Decision tree for selecting reaction conditions based on substrate complexity.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[6][8] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Felix, L. A. (2005).[9] Stereoselective Synthesis of Conjugated Dienes using Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 70(10), 3950–3956.
-
Molander, G. A., & Ellis, N. (2007).[10][11] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2][11] Accounts of Chemical Research, 40(4), 275–286.[11]
-
Molander, G. A., & Yokoyama, Y. (2006).[9][12] One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling.[2][12] Journal of Organic Chemistry, 71(6), 2493–2498.[12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols for Catalyst Selection in the Suzuki-Miyaura Coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the diverse array of organoboron reagents, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally valuable coupling partners.[2] These air- and moisture-stable crystalline solids offer significant advantages over their boronic acid counterparts, including enhanced stability, ease of handling, and precise stoichiometric control due to their monomeric nature.[3] This guide focuses on the catalyst selection for a specific, yet representative, substrate: potassium (E)-(2-cyclohexylvinyl)trifluoroborate. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to rationally select catalytic systems for this and related vinyltrifluoroborate coupling reactions.
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate serves as a valuable building block for introducing the cyclohexylvinyl moiety, a common structural motif in pharmaceuticals and advanced materials. The success of its coupling with various aryl or heteroaryl electrophiles is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
The Mechanistic Underpinning: A "Slow-Release" Strategy
A key aspect of using potassium organotrifluoroborates is their role as a "protected" form of boronic acids.[3][4] The tetracoordinated boron center is not sufficiently nucleophilic for direct transmetalation. Instead, the R-BF₃K salt undergoes a crucial hydrolysis step in situ to generate the corresponding boronic acid (RB(OH)₂), which is the catalytically active species.[3][5]
This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[4][5] The rate of this hydrolysis must be carefully balanced with the rate of the catalytic turnover to ensure an efficient and high-yielding transformation.[5]
Below is a diagram illustrating the key steps in the catalytic cycle, beginning with the necessary hydrolysis of the trifluoroborate salt.
Caption: The Suzuki-Miyaura cycle for organotrifluoroborates.
Catalyst Selection: Palladium and Nickel Systems
The choice of the metallic catalyst and its associated ligands is paramount for achieving high yields and selectivity. While palladium has been the traditional workhorse, nickel catalysts are gaining traction as a cost-effective and highly reactive alternative.[6][7]
Palladium-Based Catalysts: Versatility and Optimization
Palladium catalysts are widely used due to their broad functional group tolerance and well-understood reactivity.[1] For the coupling of vinyltrifluoroborates, several systems have proven effective.
-
Simple Palladium Salts with Phosphine Ligands: A common and cost-effective approach involves using a simple palladium(II) salt, such as PdCl₂ or Pd(OAc)₂, in combination with a phosphine ligand.[8][9] Triphenylphosphine (PPh₃) is a standard choice that provides good results for many substrates.[10][11] The active Pd(0) species is formed in situ.
-
Palladium Precatalysts with Biarylphosphine Ligands: For more challenging electrophiles (e.g., aryl chlorides) or sterically hindered coupling partners, more sophisticated ligands are required.[6][12] Sterically bulky and electron-rich biarylphosphine ligands, such as XPhos and S-Phos, have revolutionized the field.[12][13] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which facilitates the rate-limiting oxidative addition step.[12] Using a precatalyst, where the ligand is already complexed to the palladium center, can lead to faster reaction times and higher yields, especially for unstable boronic acids.[14]
-
Chelating Diphosphine Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also effective, particularly in catalysts like PdCl₂(dppf).[15] This catalyst has shown good performance in the coupling of various potassium alkenyltrifluoroborates.[15]
Nickel-Based Catalysts: An Emerging Frontier
Nickel catalysts offer a compelling alternative to palladium due to nickel's lower cost and earth abundance.[7] They have shown remarkable efficacy in coupling challenging electrophiles, including aryl chlorides and other traditionally less reactive partners.[7][16]
-
Advantages: Nickel catalysts can often operate under milder conditions and can activate a broader range of electrophiles compared to some palladium systems.[7]
-
Challenges: A significant consideration is the higher sensitivity of some Ni(0) species to air and moisture, often necessitating more stringent inert atmosphere techniques.[17]
-
Common Systems: Typical nickel precatalysts include NiCl₂(PPh₃)₂ or NiCl₂(dme), often used with ligands like triphenylphosphine or N-heterocyclic carbenes (NHCs).[16][18]
Comparative Data for Catalyst System Selection
The following table summarizes recommended catalyst systems for the coupling of potassium (E)-(2-cyclohexylvinyl)trifluoroborate with various aryl electrophiles, based on established protocols for similar vinyltrifluoroborates.
| Catalyst Precursor | Ligand | Electrophile Scope | Base | Solvent System | Typical Loading (mol%) | Key Advantages |
| PdCl₂ | PPh₃ | Aryl Iodides, Bromides | Cs₂CO₃ | THF / H₂O | 2% Pd, 6% PPh₃ | Cost-effective, good for reactive electrophiles.[9][10] |
| Pd(OAc)₂ | PPh₃ | Aryl Iodides, Bromides | Cs₂CO₃ | THF / H₂O | 2% Pd, 6% PPh₃ | Similar to PdCl₂ system, readily available.[9] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Aryl Iodides, Bromides, Triflates | t-BuNH₂ | i-PrOH / H₂O | 2% | Effective for a range of alkenyltrifluoroborates.[15] |
| Pd₂(dba)₃ | XPhos | Aryl Chlorides, Bromides, Triflates | K₃PO₄ | Toluene or THF | 1-2% Pd, 2-4% Ligand | High reactivity for challenging electrophiles.[12] |
| NiCl₂(PPh₃)₂ | None Added | Aryl Bromides, Iodides | K₃PO₄ | Toluene | 5-10% | Lower cost, effective for aryl halides.[18] |
The Critical Role of Base and Solvent
Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step by forming a borate species (e.g., [RB(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[2][19] For the coupling of vinyltrifluoroborates, cesium carbonate (Cs₂CO₃) has proven to be highly effective, often providing superior results compared to other bases like K₂CO₃.[9] Tripotassium phosphate (K₃PO₄) is another strong base commonly employed, especially with sterically hindered substrates or less reactive electrophiles.[14]
Solvent System: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the initial hydrolysis of the trifluoroborate salt. A protic co-solvent is essential. For the coupling of potassium vinyltrifluoroborate, a mixture of an organic solvent and water, typically THF/H₂O (e.g., in a 9:1 ratio), has been identified as optimal.[9][10] Other alcohol-water mixtures, such as isopropanol/water, have also been successfully used.[15]
Experimental Protocols
The following protocols are provided as a starting point for optimization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: General Procedure using PdCl₂/PPh₃ for Aryl Bromides
This protocol is adapted from established methods for potassium vinyltrifluoroborate.[9][10]
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium (E)-(2-cyclohexylvinyl)trifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol %) and triphenylphosphine (PPh₃) (0.06 mmol, 6 mol %).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times.
-
Solvent Addition: Add degassed THF (9 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Procedure for Aryl Chlorides using a Biarylphosphine Ligand
This protocol is based on advanced systems developed for less reactive electrophiles.[13]
-
Reagent Setup: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium (E)-(2-cyclohexylvinyl)trifluoroborate (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) to a reaction vial.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol % Pd) and XPhos (0.025 mmol, 2.5 mol %).
-
Solvent Addition: Add 3 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Conclusion
The selection of an appropriate catalyst system is a critical determinant for the success of the Suzuki-Miyaura coupling of potassium (E)-(2-cyclohexylvinyl)trifluoroborate. For routine couplings with aryl bromides and iodides, a simple system of PdCl₂ with PPh₃ offers a robust and economical solution. For more challenging substrates, such as aryl chlorides, the use of advanced biarylphosphine ligands like XPhos is essential to achieve high yields. The emergence of nickel catalysis provides a promising, cost-effective alternative that warrants consideration, particularly for large-scale applications. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful synthetic transformation.
References
-
Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.[Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate.[Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2623–2626. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.[Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester.[Link]
-
Valente, C., et al. (2012). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Chemistry – A European Journal, 18(29), 8945-8956. [Link]
-
Nickel-catalyzed Suzuki-Miyaura coupling that actually worked for you. (2025, October 10). Reddit.[Link]
-
Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. PubMed.[Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 16. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 19. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Potassium Alkenyl Trifluoroborates
Executive Summary
Potassium alkenyl trifluoroborates (
This guide details the One-Pot Hydroboration–Fluorination Protocol , a streamlined workflow that converts terminal alkynes directly to potassium (E)-alkenyl trifluoroborates without isolating the intermediate boronate ester. By eliminating intermediate purification, this method enhances yield, reduces solvent waste, and minimizes handling of sensitive organometallics.
Strategic Analysis: Reagent Selection
The success of this protocol hinges on the selection of the hydroborating agent. While multiple pathways exist, the Pinacolborane (HBPin) route catalyzed by Rhodium is selected here as the "Gold Standard" for pharmaceutical applications due to its superior functional group tolerance compared to Catecholborane or
Comparative Reagent Matrix
| Feature | Pinacolborane (HBPin) | Catecholborane (HBCat) | Dibromoborane ( |
| Stability | High (Easy to handle) | Moderate (Moisture sensitive) | Low (Pyrophoric/Fuming) |
| Selectivity | Excellent (with Rh catalyst) | Good | High |
| Atom Economy | Moderate | High | Low (High waste) |
| Workup | Requires aggressive washing | Hydrolyzes easily | Hydrolyzes violently |
| Recommendation | Primary Choice (High Value) | Secondary (Cost Sensitive) | Specialized Use Only |
Mechanistic Pathway
Understanding the transformation is critical for troubleshooting. The reaction proceeds in two distinct phases within the same vessel:
-
Syn-Hydroboration: The Rhodium catalyst directs the syn-addition of the B-H bond across the alkyne, establishing the (E)-stereochemistry.
-
Ligand Exchange & Precipitation: The addition of aqueous potassium bifluoride (
) drives the equilibrium toward the trifluoroborate salt. The thermodynamic driving force is the formation of the incredibly strong B-F bond (approx. 180 kcal/mol) and the insolubility of the resulting salt in non-polar organic solvents.
Figure 1: Mechanistic flow from alkyne to trifluoroborate salt via Rh-catalyzed hydroboration.[1]
Standard Operating Procedure (SOP)
Target: Synthesis of Potassium (E)-2-phenylethenyltrifluoroborate (from Phenylacetylene). Scale: 5.0 mmol.
Materials & Equipment
-
Reagents:
-
Phenylacetylene (1.0 equiv, 5.0 mmol, 511 mg)
-
Pinacolborane (1.2 equiv, 6.0 mmol, 870 µL)
-
Wilkinson’s Catalyst [
] (1-3 mol%) -
Potassium Bifluoride (
) (4.5 equiv, 22.5 mmol) -
Solvents: Dry THF (reaction), Methanol (workup), Acetone (purification), Diethyl Ether (precipitation).
-
-
Equipment:
-
Schlenk flask or dry round-bottom flask with septum.
-
Nitrogen/Argon balloon.
-
Plastic (Nalgene) spatula and funnel (Glass etching risk).
-
Step-by-Step Protocol
Phase 1: Hydroboration (Inert Atmosphere)
-
Setup: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add Wilkinson’s Catalyst (46 mg, 1 mol%) and seal with a septum. Purge with nitrogen.
-
Solvent: Add anhydrous THF (10 mL) via syringe. Stir until the catalyst is suspended/dissolved.
-
Substrate Addition: Add Phenylacetylene (511 mg, 5.0 mmol) via syringe.
-
Reagent Addition: Add Pinacolborane (870 µL, 6.0 mmol) dropwise over 5 minutes.
-
Observation: The solution may darken or change color (often to a deep red/brown) as the catalytic cycle engages.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
QC Check: Monitor by TLC or GC-MS. The alkyne peak should disappear. The intermediate boronate ester is stable and visible.
-
Phase 2: Fluorination (Open Air)[2]
-
Quench Preparation: Prepare a saturated aqueous solution of
(4.5M). Dissolve ~1.76 g of in ~5 mL of distilled water.-
Safety Note:
is corrosive.[2] Avoid contact with skin.
-
-
Addition: Remove the septum. Dilute the reaction mixture with Methanol (5 mL).
-
Salt Formation: Add the aqueous
solution dropwise to the stirring reaction mixture.-
Observation: A thick white precipitate (the product + inorganic salts) will form immediately.
-
-
Digestion: Stir vigorously at room temperature for 3 hours. This ensures complete displacement of the pinacol ligand.
Phase 3: Purification (The "Acetone Extraction")
-
Concentration: Remove volatiles (THF, MeOH, Water) using a rotary evaporator. You will be left with a dry, white/off-white solid residue.
-
Critical Step: Ensure the solid is dry. Residual water interferes with the acetone extraction.
-
-
Extraction: Add Acetone (20 mL) to the solid residue. Sonicate or stir vigorously for 10 minutes.
-
Logic: Potassium alkenyl trifluoroborates are soluble in acetone; inorganic salts (
, , ) are NOT.
-
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad. Collect the filtrate (contains product). Discard the solid filter cake.
-
Precipitation: Concentrate the acetone filtrate to a minimum volume (approx. 3-5 mL).
-
Crystallization: Slowly add Diethyl Ether (20-30 mL) to the acetone concentrate while stirring. The product will precipitate as a fluffy white solid.
-
Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.
Experimental Workflow Visualization
Figure 2: Operational workflow for the One-Pot synthesis.
Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Hydroboration | Increase catalyst load to 3 mol% or gently heat (40°C). Ensure reagents are dry. |
| Sticky Solid | Residual Pinacol | Pinacol is difficult to remove. Increase the number of Ether washes or recrystallize from Acetonitrile. |
| Glass Etching | HF generation | |
| Insoluble Product | Wrong Solvent | Ensure you use Acetone for extraction. Acetonitrile is a good alternative. Do NOT use Ether for extraction (product is insoluble). |
| Oily Product | Water contamination | The product is a salt and can be hygroscopic. Dry thoroughly under high vacuum (P < 0.1 mbar) for 12h. |
Note on Stability
Potassium alkenyl trifluoroborates are indefinitely stable at room temperature.[3] However, they can slowly hydrolyze to boronic acids if stored in solution (water/organic mixtures) for prolonged periods. Store as solids.
References
-
Molander, G. A., & Bernhardt, J. T. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[1][3] Journal of Organic Chemistry.[4]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5][6]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.[6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
High-Efficiency Synthesis of Allylic Alcohols via Rhodium-Catalyzed Addition of Alkenyl Trifluoroborates to Aldehydes
Topic: Rhodium-Catalyzed Addition of Alkenyl Trifluoroborates to Aldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nucleophilic addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis. While Grignard and organolithium reagents are traditional choices, their high reactivity and basicity limit functional group tolerance. The Rhodium-catalyzed 1,2-addition of potassium alkenyl trifluoroborates to aldehydes represents a superior alternative for synthesizing allylic alcohols.
This protocol offers three distinct advantages over traditional boronic acid couplings (Miyaura addition):
-
Reagent Stability: Potassium trifluoroborates are air- and moisture-stable solids, avoiding the trimerization (boroxine formation) common with boronic acids.
-
Operational Simplicity: The reaction proceeds in aqueous media without the need for exogenous base, preserving base-sensitive functional groups.
-
Atom Economy: The "slow-release" mechanism of the active boronic species minimizes protodeboronation side pathways.
Mechanistic Principles & Pathway Visualization[1]
The "Slow-Release" Hypothesis
Unlike boronic acids, trifluoroborates are not directly transmetallated in most Rh(I) cycles. They exist in an equilibrium with the corresponding boronic acid in aqueous media. The trifluoroborate salt acts as a reservoir, slowly releasing the active boronic acid species. This low instantaneous concentration of boronic acid suppresses homocoupling and protodeboronation, channeling the reagent into the desired cross-coupling cycle.
The Catalytic Cycle
The reaction follows a Rh(I)-hydroxo catalytic cycle:
-
Hydrolysis:
hydrolyzes to . -
Transmetallation: The active Rh-OH species undergoes transmetallation with
to form an organorhodium intermediate ( ). -
Carborhodation (Insertion): The nucleophilic organorhodium species adds across the aldehyde carbonyl bond (1,2-insertion), forming a rhodium alkoxide.
-
Hydrolysis/Turnover: The rhodium alkoxide is hydrolyzed by water, releasing the allylic alcohol product and regenerating the active Rh-OH catalyst.
Figure 1: The Rhodium(I)-catalyzed addition cycle illustrating the reservoir effect of the trifluoroborate salt and the hydroxo-rhodium turnover pathway.
Critical Experimental Parameters
Catalyst and Ligand Selection
-
Precursor: Rh(acac)(CO)2 is the preferred precursor due to its stability and efficient generation of the active species in situ.
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical.[1] Monodentate phosphines (like PPh3) often result in lower yields due to instability of the active complex. The large bite angle of dppf stabilizes the Rh center during the transmetallation step.
-
Loading: Standard loading is 3 mol% for both Rh precursor and ligand.
Solvent System
-
DME/Water (1:1): This is the gold standard.
-
Water: Essential for the hydrolysis of the trifluoroborate to the boronic acid and for the hydrolysis of the Rh-alkoxide intermediate.
-
DME (Dimethoxyethane): Provides solubility for both the organic aldehyde and the inorganic trifluoroborate salt.
-
-
Alternatives: THF/Water or Toluene/Water can be used, but reaction rates are typically slower than in DME.
Temperature & Base
-
Temperature: 80°C is standard.[2] Lower temperatures (e.g., 50°C) may be sufficient for activated aldehydes (e.g., 4-nitrobenzaldehyde) but generally lead to incomplete conversion for electron-rich substrates.
-
Base: None required. The reaction is neutral. This is a specific feature of the trifluoroborate system compared to boronic acids, which often require basic activation.
Standard Operating Procedure (SOP)
Objective: Synthesis of (E)-1,3-diphenylprop-2-en-1-ol via addition of Potassium (E)-styryltrifluoroborate to Benzaldehyde.
Materials
-
Aldehyde: Benzaldehyde (1.0 equiv, 1.0 mmol, 106 mg)
-
Nucleophile: Potassium (E)-styryltrifluoroborate (2.0 equiv, 2.0 mmol, 420 mg)
-
Catalyst: Rh(acac)(CO)2 (3 mol%, 0.03 mmol, 7.7 mg)
-
Ligand: dppf (3 mol%, 0.03 mmol, 16.6 mg)
-
Solvent: DME (3.0 mL) / Distilled Water (3.0 mL) - Degassed
Protocol Steps
-
Catalyst Pre-formation (Optional but Recommended):
-
In a dry vial, weigh Rh(acac)(CO)2 and dppf.
-
Add 1.0 mL of DME. Stir at room temperature for 10 minutes. The solution should turn from yellow to orange/red, indicating ligand coordination.
-
-
Reaction Assembly:
-
To a reaction flask (round bottom or sealed tube) equipped with a magnetic stir bar, add the Potassium (E)-styryltrifluoroborate .
-
Add the Benzaldehyde .
-
Add the remaining DME (2.0 mL) and Water (3.0 mL). Note: Ensure solvents are degassed by sparging with Nitrogen/Argon for 10 mins to prevent phosphine oxidation.
-
-
Initiation:
-
Transfer the pre-formed catalyst solution into the reaction flask via syringe.
-
Seal the flask (septum or screw cap).
-
-
Incubation:
-
Heat the mixture to 80°C in an oil block or bath.
-
Stir vigorously (800+ RPM) to ensure mixing of the biphasic/suspension system.
-
Time: Run for 16 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.[3]
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).
-
Combine organic layers, wash with Brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 85-95%.
-
Scope and Utility Data
The following table summarizes the efficiency of this protocol across electronically diverse substrates, demonstrating high functional group tolerance.
| Entry | Aldehyde Substrate | Trifluoroborate Reagent | Product Type | Yield (%) | Notes |
| 1 | Benzaldehyde | K-(E)-Styryl-BF3 | Allylic Alcohol | 92% | Standard benchmark |
| 2 | 4-Nitrobenzaldehyde | K-(E)-Styryl-BF3 | Allylic Alcohol | 96% | Electron-poor aldehyde (Fast) |
| 3 | 4-Methoxybenzaldehyde | K-(E)-Styryl-BF3 | Allylic Alcohol | 84% | Electron-rich aldehyde (Slower) |
| 4 | Cinnamaldehyde | K-(E)-Styryl-BF3 | Bis-allylic Alcohol | 81% | 1,2-addition exclusive (No 1,4) |
| 5 | Cyclohexanecarbaldehyde | K-(E)-Styryl-BF3 | Allylic Alcohol | 78% | Enolizable aliphatic aldehyde |
| 6 | Benzaldehyde | K-(E)-Hexenyl-BF3 | Allylic Alcohol | 88% | Aliphatic alkenyl chain |
Data aggregated from Batey et al. (1999) and subsequent validation studies.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning / Oxidation | Ensure solvents are degassed. Phosphines oxidize easily. Use fresh catalyst precursor. |
| Protodeboronation (Alkene byproduct) | Hydrolysis too fast | Reduce water ratio slightly (e.g., DME/H2O 2:1) or lower temperature to 60°C. |
| Aldehyde Reduction | Ensure dppf is used. Monodentate ligands promote | |
| Precipitation | Solubility Limit | Trifluoroborates can be insoluble in pure organics. Ensure adequate water volume is present to dissolve the salt. |
References
-
Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(11), 1683–1686.
-
Sakai, M., Ueda, M., & Miyaura, N. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279–3281.[1][4]
-
Pucheault, M., Darses, S., & Genet, J. P. (2004). Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates.[2] Journal of the American Chemical Society, 126(47), 15356–15357.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Aggarwal, V. K., & O'Brien, C. J. (2009). Complete Stereoretention in the Rhodium-Catalyzed 1,2-Addition of Chiral Secondary and Tertiary Alkyl Potassium Trifluoroborates. Angewandte Chemie International Edition, 48(34), 6367–6370.
Sources
- 1. Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates [organic-chemistry.org]
- 3. Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of alkenyl trifluoroborates in cross-coupling
Welcome to the Alkenyl Trifluoroborate Technical Support Center .
This guide is designed for high-level troubleshooting. We move beyond basic "add more catalyst" advice to address the kinetic competition between transmetallation (your desired pathway) and protodeboronation (the decomposition pathway).
Module 1: Diagnostic & Triage
"Is my reaction failing due to protodeboronation?"
Before optimizing, confirm the diagnosis. Low yields can result from catalyst poisoning, oxidative homocoupling, or protodeboronation.
The Diagnostic Checklist:
-
GC/MS Analysis: Look for the mass of the hydrodeboronated alkene (
).-
Example: If coupling trans-styryl trifluoroborate (
), look for styrene . -
Note: If you see homocoupling (1,4-diphenyl-1,3-butadiene), the issue is oxidative (presence of
), not protodeboronation.
-
-
Boron Balance: If the trifluoroborate is consumed but product yield is low, and you detect the alkene
, the rate of decomposition ( ) is faster than the rate of transmetallation ( ).
Module 2: The Mechanistic "Race Condition"
To fix the problem, you must understand the Hydrolytic Equilibrium .
Alkenyl trifluoroborates (
-
The Trap: The active species for cross-coupling (
) is also the species susceptible to base-catalyzed decomposition. -
The Goal: Maintain a low, steady-state concentration of
that is consumed by the catalyst immediately upon formation.
Visualizing the Kinetic Competition:
Figure 1: The "Race Condition."[1] Success depends on Transmetallation (Green) outcompeting Decomposition (Red).
Module 3: Optimization & Troubleshooting Guides
Issue A: "My substrate is decomposing before it couples."
Root Cause: The base is too strong or the water concentration is too high, pushing the equilibrium toward the unstable boronate anion.
| Parameter | Standard Condition | The "Rescue" Fix | Why? |
| Base | Strong bases accelerate protodeboronation. Organic amines (Molander conditions) or phosphates buffer the pH to a safer range (pH 8-10). | ||
| Solvent | MeOH / | iPrOH / | Reducing water slows the hydrolysis of |
| Temperature | 80°C - 100°C | 60°C | Decomposition has a higher activation energy than transmetallation. Lowering T often favors the catalytic cycle. |
Q: Can I run this completely anhydrous?
A: No. The
Issue B: "The reaction stalls after 50% conversion."
Root Cause: Catalyst death or Fluoride inhibition.
As
The Fix:
-
Add a Scavenger: Add silica (
) or glass powder to the reaction vial. The glass acts as a "fluoride sink" ( bond formation), driving the hydrolysis forward in a controlled manner [1]. -
Switch Ligands: Move from standard triphenylphosphine or dppf to Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G4). These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetallation, beating the decomposition clock [2].
Module 4: Validated Protocols
Do not mix and match randomly. Use these self-validating systems.
Protocol 1: The Molander Standard (Robust Substrates)
Best for: Simple styrenyl or alkyl trifluoroborates.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Alkenyl Trifluoroborate (1.05 equiv)
-
Catalyst:
(2-5 mol%) -
Base:
(3.0 equiv) — Crucial: Organic base minimizes decomposition. -
Solvent: n-PrOH /
(3:1 ratio, 0.2 M concentration)
-
-
Procedure:
-
Validation: If yield is low, check if the aryl bromide remains. If yes, increase catalyst loading.[5]
Protocol 2: The "Slow Release" Rescue (Sensitive Substrates)
Best for: Electron-rich alkenes (e.g., vinyl ethers) or sterically hindered systems prone to rapid protodeboronation.
-
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Alkenyl Trifluoroborate (1.2 equiv)
-
Catalyst: XPhos-Pd-G4 (2 mol%) — Fast turnover is essential.
-
Base:
(3.0 equiv) — Milder inorganic base. -
Solvent: THF /
(10:1 ratio) — Low water content forces slow hydrolysis.
-
-
Procedure:
-
Step 1: Dissolve Trifluoroborate and Base in the THF/Water mix. Stir at RT for 30 mins (Pre-hydrolysis equilibrium).
-
Step 2: Add Catalyst and Aryl Halide.
-
Step 3: Heat to 60°C . Monitor by LCMS every 2 hours.
-
-
Why this works: The 10:1 THF/Water ratio starves the hydrolysis reaction, releasing the active boronic acid slowly. The highly active XPhos catalyst consumes it immediately, preventing it from accumulating and decomposing [3].
Module 5: Decision Logic (Workflow)
Follow this logic gate to select your conditions.
Figure 2: Optimization Decision Tree.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[3] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction: The Importance of the Boronate Species. Organic Process Research & Development, 14(6), 1362–1368. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of potassium trifluoroborates in THF and toluene
Topic: Improving Solubility of Potassium Trifluoroborates ( ) in THF and Toluene
Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers. Format: Technical Troubleshooting Guide & FAQs.
Executive Summary & Technical Context
Potassium organotrifluoroborates (
While they dissolve readily in high-dielectric solvents (Acetone, DMSO, MeOH), modern cross-coupling workflows often demand non-polar media (Toluene/THF) to suppress side reactions or accommodate lipophilic electrophiles. This guide details three field-proven strategies to overcome this solubility barrier: Cation Exchange , Phase Transfer Catalysis (PTC) , and Biphasic Solvent Engineering .
Troubleshooting Guide (FAQ)
Q1: My potassium trifluoroborate salt remains a suspension in anhydrous THF/Toluene even after reflux. Is this normal?
A: Yes. The lattice energy of
-
The Fix: Do not rely on heat alone. You must disrupt the ionic lattice.
-
Option A (Process Change): Add a co-solvent. The addition of 5–10% v/v water or methanol is often sufficient to create a "loose" ion pair or dissolve the salt completely, enabling the reaction to proceed at the liquid-liquid interface.
-
Option B (Reagent Change): If anhydrous conditions are strictly required (e.g., water-sensitive electrophiles), you must switch to the Tetrabutylammonium (TBA) salt (see Protocol A).
-
Q2: I cannot add water or alcohol due to a sensitive functional group (e.g., acyl chloride, anhydride). How do I solubilize the salt?
A: You need to increase the lipophilicity of the cation.
-
The Fix: Use 18-Crown-6 (1.0–1.1 equiv). The crown ether complexes the potassium cation (
), effectively shielding its charge and creating a lipophilic "shell" that drags the trifluoroborate anion into the organic phase (THF or Toluene). -
Alternative: Synthesize the Tetrabutylammonium (
) derivative. These are soluble in DCM, THF, and Toluene and are often more reactive in anhydrous cross-couplings due to the "naked" anion effect.
Q3: My Suzuki coupling yield is low in pure Toluene, but the starting material disappears. Where is it going?
A: If the salt is insoluble, it may be coating the stir bar or reactor walls (physical loss). Alternatively, if you are using a Lewis Acid to "activate" the boron, you might be triggering protodeboronation.
-
The Fix: Ensure efficient mixing (high RPM). If using Toluene, switch to a Tetrabutylammonium salt or use a Toluene:Water (10:1) system. The water is crucial not just for solubility, but often for the hydrolysis of
to species, which is the active transmetalating agent in many catalytic cycles.
Decision Framework & Workflows
The following diagram illustrates the logical selection process for solubilization strategies based on experimental constraints.
Caption: Decision tree for selecting the optimal solubilization method based on reaction tolerance to protic solvents.
Comparative Data: Solubility & Reactivity
The table below contrasts the solubility profiles of standard Potassium salts versus the lipophilic Tetrabutylammonium (TBA) variants.
| Solvent | Potassium Salt ( | TBA Salt ( | Mechanism of Improvement |
| Water | Soluble | Insoluble/Sparingly | Hydrophobic effect of Butyl chains |
| Methanol | Soluble | Soluble | High dielectric constant |
| Acetone | Soluble | Soluble | Dipole interaction |
| THF | Insoluble | Soluble | Lipophilic cation ( |
| Toluene | Insoluble | Soluble | Van der Waals interactions with Butyl chains |
| DCM | Insoluble | Soluble | Lipophilic cation compatibility |
Detailed Experimental Protocols
Protocol A: Preparation of Tetrabutylammonium Organotrifluoroborates
Use this when high solubility in pure organic solvents (DCM, THF, Tol) is required.
Principle: Direct conversion of boronic acids using Tetrabutylammonium Bifluoride (
-
Reagents:
-
Aryl/Alkyl Boronic Acid (1.0 equiv)
-
Tetrabutylammonium Bifluoride (
) (3.0 equiv) [Note: acts as both the fluoride source and cation source].[1] -
Solvent:
(5:1 ratio) or pure DCM.
-
-
Procedure:
-
Suspend the boronic acid in the solvent mixture.[1]
-
Add
slowly. The mixture will become homogeneous as the boronic acid converts to the trifluoroborate. -
Stir at room temperature for 1–3 hours.
-
Workup: Separate the organic layer. Wash with water (
) to remove excess fluoride and boric acid byproducts. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from DCM/Ether or Acetone/Ether.
-
-
Result: A white solid soluble in THF, Toluene, and DCM.
Protocol B: In-Situ Solubilization with 18-Crown-6
Use this for small-scale reactions where synthesizing a new salt is inefficient.
-
Setup:
-
Charge the reaction vessel with Potassium Organotrifluoroborate (1.0 equiv).
-
Add 18-Crown-6 (1.0–1.2 equiv).
-
Add dry THF or Toluene.
-
-
Observation:
-
Upon stirring, the suspension should clarify significantly compared to the control without crown ether.
-
Note: 18-Crown-6 is toxic and difficult to remove. Use this method only if flash chromatography is planned for the final product.
-
Mechanistic Visualization
Understanding why solubility fails is key to fixing it. The diagram below depicts the Phase Transfer Catalysis mechanism.
Caption: 18-Crown-6 encapsulates the Potassium ion, breaking the lattice and pulling the reactive Trifluoroborate anion into the organic phase.
References
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.
-
Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008 , 108(1), 288–325.[2]
-
Batey, R. A.; Quach, T. D. "Synthesis and Cross-Coupling of Tetrabutylammonium Organotrifluoroborates." Tetrahedron Letters, 2001 , 42(52), 9099–9103.
-
Pertusati, F.; Jog, P. V.; Prakash, G. K. S. "Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate."[1] Organic Syntheses, 2006 , 83, 45.
-
BenchChem. "An In-Depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Tetrafluoroborate." BenchChem Technical Guides, 2025 .[3]
Subject: Eliminating Homocoupling in Alkenyl Trifluoroborate Cross-Couplings
Technical Support Center: Alkenyl Trifluoroborate Applications Status: Active | Ticket: #BF3K-HOMO-001 | Priority: High
Executive Summary:
You are likely experiencing oxidative homocoupling (formation of 1,3-dienes) rather than the desired Suzuki-Miyaura cross-coupling. Unlike boronic acids, Potassium Alkenyl Trifluoroborates (
The Core Conflict:
If the hydrolysis rate (
The Solution Strategy: Implement a "Slow-Release" Protocol . You must "gear" the hydrolysis rate to match the catalytic turnover, ensuring the active boron species is consumed by the cross-coupling cycle as fast as it is generated, leaving none available for homocoupling.
Module 1: Diagnostic Logic Tree
Before altering your reaction, confirm the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying specific failure modes in trifluoroborate couplings.
Module 2: Critical Parameters & The "Slow Release" Mechanism
To stop homocoupling, you must understand the Molander Hydrolysis Equilibrium . Trifluoroborates are not the actual nucleophile; they are a storage form.
The Reaction Pathway:
Oxygen Control (The Oxidant)
Homocoupling is an oxidative process.[1][2] It requires Pd(II) to accept two nucleophiles. Oxygen facilitates the regeneration of this Pd(II) species or forms peroxo-palladium intermediates that accelerate dimerization.
-
Requirement: Argon/Nitrogen sparging is insufficient for sensitive cases.
-
Protocol: Use Freeze-Pump-Thaw (3 cycles) for the solvent system before adding the catalyst.
Base Selection (The Throttle)
The base serves two roles: it neutralizes the HF produced during hydrolysis and activates the boronic acid for transmetallation.
-
The Trap: A highly soluble strong base (e.g., NaOH in water) causes rapid hydrolysis. The
concentration spikes Homocoupling. -
The Fix: Use bases with low organic solubility (e.g.,
or ). This creates a heterogeneous "slow release" system where hydrolysis only occurs at the solid-liquid or liquid-liquid interface.
Solvent System (The Medium)
Alkenyl trifluoroborates require water to hydrolyze.
-
Too much water: Fast hydrolysis
Homocoupling. -
Too little water: No hydrolysis
No Reaction. -
Optimal: A biphasic mixture (e.g., Toluene/H2O or THF/H2O) allows the organic electrophile to stay in the organic phase while the trifluoroborate slowly enters from the aqueous/solid phase.
Module 3: Troubleshooting FAQs
Q: I see the homocoupling dimer (diene), but I am using Nitrogen balloons. Why? A: Nitrogen balloons are often permeable to oxygen over long reaction times, or the solvent was not degassed thoroughly.
-
Immediate Action: Switch to a sealed tube or pressure vial. Sparge the solvent with Argon for 20 minutes before adding the catalyst. If the problem persists, lower the catalyst loading; high Pd concentrations can accelerate homocoupling relative to cross-coupling.
Q: My reaction is stuck at 10% conversion. Should I add more catalyst? A: No. Check if your trifluoroborate is hydrolyzing.[3] Take an aliquot, work it up, and check for the free boronic acid or the trifluoroborate starting material.
-
Immediate Action: If starting material remains, add water (increase ratio to 4:1 Organic:Water) or switch to a carbonate base with a counterion that promotes solubility (e.g., change
to ).
Q: Can I use anhydrous conditions to stop side reactions? A: Absolutely not. Unlike boronic esters (BPin), trifluoroborates are inert without water. They must hydrolyze to react. You need water, but you must control it.
Module 4: Standardized "Slow Release" Protocol
This protocol is optimized to minimize homocoupling by enforcing the slow release of the active boronic acid species.
Reagents:
-
Electrophile (1.0 equiv)
-
Potassium Alkenyl Trifluoroborate (1.05 - 1.1 equiv) — Do not use large excess.
- (2-5 mol%) — Large bite angle ligands suppress homocoupling.
- (3.0 equiv)
-
Solvent: THF /
(10:1 ratio) or Toluene / (4:1)
Step-by-Step Workflow:
-
Solvent Prep: Combine THF and Water in a separate flask. Sparge with Argon for 20 minutes.
-
Solids: Add Electrophile, Trifluoroborate, Base, and Catalyst to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge the headspace with Argon for 5 minutes.
-
Addition: Syringe the degassed solvent mixture into the vial.
-
Reaction: Heat to 80°C with vigorous stirring (1000 RPM). Vigorous stirring is critical for biphasic kinetics.
-
Monitoring: Check HPLC/TLC at 2 hours. If homocoupling is observed, reduce water content in the next run to 20:1.
Module 5: Comparative Data (Base Effects)
Impact of base choice on Homocoupling vs. Product yield (Model System:
| Base | Solubility (Organic) | Hydrolysis Rate | Homocoupling Risk | Yield (Product) |
| NaOH | High (in H2O phase) | Very Fast | High | Low (<40%) |
| Et3N | High | Slow | Low | Low (Poor activation) |
| K2CO3 | Low | Moderate | Moderate | Good (70-80%) |
| Cs2CO3 | Moderate | Optimal | Low | Excellent (>90%) |
References
-
Molander, G. A., & Bernhardt, J. T. (2017). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling. Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[4]
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids for Organic Synthesis. Accounts of Chemical Research.
-
Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction: The Hydrolysis of Potassium Organotrifluoroborates. Organic Process Research & Development.
Sources
Technical Support Center: Organotrifluoroborate Hydrolysis & Optimization
Topic: Effect of Water Concentration on Hydrolysis Rates
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura coupling using potassium organotrifluoroborates (
The Core Issue:
This guide provides the diagnostic logic to tune this "Slow Release" mechanism, ensuring the rate of hydrolysis matches your catalytic turnover.
Part 1: The Mechanism (The "Why")
Before troubleshooting, you must visualize the chemical engine. The
The Hydrolysis Equilibrium Pathway
The following diagram illustrates the stepwise hydrolysis and the critical "Fork in the Road" where the reaction either succeeds or fails due to water concentration.
Figure 1: The "Slow Release" Equilibrium. Hydrolysis requires water to proceed rightward. Fluoride sequestration (by glass or base) prevents reversibility. Accumulation of R-B(OH)2 leads to decomposition.
Part 2: Diagnostic & Troubleshooting
Module A: Reaction Stalled (Under-Hydrolysis)
Symptom:
-
High recovery of starting material (
). -
No precipitate formation (reaction mixture remains clear/homogeneous).
-
Active catalyst confirmed (control reaction works).
Root Cause: The equilibrium is stuck to the left. This is common with Electron-Poor substrates (e.g., nitrophenyl, alkynyl) or insufficient water to solvate the fluoride byproduct.
| Troubleshooting Step | Technical Rationale |
| 1. Increase Water Ratio | Shift equilibrium (Le Chatelier’s principle). Move from 10:1 (Organic:Water) to 4:1 or 3:1 . |
| 2. Add Lewis Acid Scavenger | Add Silica Gel (1.0 equiv) or Alumina. These act as "fluorophiles," irreversibly binding F⁻ and driving hydrolysis forward [1]. |
| 3. Check Reaction Vessel | Glass vs. PTFE: Hydrolysis is often faster in glass because the borosilicate surface scavenges HF. If using plastic/Teflon vials, hydrolysis may stall [2]. |
| 4. Induce Phase Splitting | Use inorganic bases ( |
Module B: Low Yield / Decomposition (Over-Hydrolysis)
Symptom:
-
Starting material consumed rapidly.
-
Common with Heterocycles (2-pyridyl) or Polyfluorinated aryls.
Root Cause:
"Fast Release" dumping. The hydrolysis rate (
| Troubleshooting Step | Technical Rationale |
| 1. Reduce Water Concentration | Move to 10:1 or 20:1 (THF:H2O) . This slows |
| 2. Switch Solvent System | Use n-PrOH/H2O or MeOH/H2O . Alcohols can form intermediate dialkoxy species that buffer the release of the boronic acid. |
| 3. Buffer the pH | High pH accelerates protodeboronation. Use a milder base ( |
Part 3: Optimization Data & Decision Logic
Substrate Hydrolysis Rates (The "Goldilocks" Zone)
Not all trifluoroborates behave the same.[1][5] Use this table to predict your starting water ratio.
| Substrate Class (R-Group) | Hydrolysis Rate | Risk Profile | Recommended Start Conditions |
| Electron-Rich (e.g., Anisyl, Alkyl) | Fast | High risk of Protodeboronation if Pd cycle is slow. | Low Water (10:1 THF:H2O) |
| Neutral (e.g., Phenyl, Tolyl) | Moderate | Ideal. "Goldilocks" zone. | Standard (4:1 THF:H2O) |
| Electron-Poor (e.g., -CN, -CF3) | Very Slow | High risk of Stalling. | High Water (3:1) + Silica or Glass Vessel |
| Vinyl / Hydrophilic | Instant | Partitions to water phase; hydrolyzes immediately. | Standard (Use high catalyst load to catch it) |
Workflow: The Optimization Loop
Follow this logic gate to determine the optimal water concentration for your specific molecule.
Figure 2: Decision Matrix for Water Concentration Adjustment.
Part 4: Validated Experimental Protocols
Protocol 1: Determination of Hydrolysis Kinetics
Use this to determine if your substrate is a "Fast" or "Slow" releaser.[1][6][7]
-
Preparation: Dissolve
(0.05 mmol) in -THF (0.5 mL). -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.01 mmol) for integration.
-
Initiation: Add
(amount varying based on desired ratio, e.g., 0.1 mL for 5:1). -
Base Addition: Add
(3.0 equiv) to mimic reaction conditions. -
Monitoring:
-
Transfer to an NMR tube.
-
Heat to 55 °C (standard coupling temp).
-
Monitor
NMR. -
Observation: Watch for the disappearance of the
signal (approx -140 ppm) and appearance of (approx -120 ppm) or intermediate species.
-
-
Analysis: Plot ln[SM] vs. time. If
min, it is Fast . If hrs, it is Slow .
Protocol 2: Silica-Promoted Hydrolysis (For "Stalled" Reactions)
Cited from Molander et al. [1]
-
Mixture: Combine
(1.0 equiv), Aryl Halide (1.0 equiv), and Catalyst. -
Additive: Add Silica Gel (230-400 mesh) at 1.0 mass equivalent relative to the trifluoroborate.
-
Solvent: Use THF/H2O (3:1).
-
Mechanism: The silica acts as a Lewis Acid sponge for Fluoride, driving the equilibrium to the right even for stubborn electron-poor substrates.
References
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water Molander, G. A., et al.[4][8] (2009).[8][9] Journal of Organic Chemistry. [Link][10]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Lennox, A. J. J., & Lloyd-Jones, G. C.[1][5][6][7][11][12] (2012).[1][2][5][11][12] Journal of the American Chemical Society. [Link][2][5][12]
-
Protodeboronation: A Key Challenge in the Application of Boronic Acids Cox, P. A., et al. (2016). Chemistry – A European Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Potassium Alkenyltrifluoroborates
Topic: Recrystallization Solvents & Purification Protocols Audience: Synthetic Chemists, Process Development Scientists Content ID: TS-BF3K-001
Executive Summary
Potassium alkenyltrifluoroborates (
This guide provides a definitive technical framework for the purification of these salts based on solubility differentiation . Unlike traditional organic recrystallization (thermal gradient), purification of trifluoroborates relies primarily on anti-solvent precipitation and selective extraction .
Part 1: The Solvent Logic (Solubility Matrix)
The purification strategy rests on a single physicochemical principle: Potassium alkenyltrifluoroborates are soluble in polar aprotic solvents, while their inorganic contaminants are not.
| Solvent Class | Examples | Solubility of | Solubility of | Role in Purification |
| Primary Solvent | Acetone | High | Insoluble | Dissolves product; leaves salts behind. |
| Primary Solvent | Acetonitrile (MeCN) | High | Insoluble | Alternative to acetone; higher boiling point allows for Soxhlet extraction. |
| Anti-Solvent | Diethyl Ether ( | Insoluble | Insoluble | Precipitates product from primary solvent. |
| Anti-Solvent | Dichloromethane (DCM) | Insoluble | Insoluble | Used to wash away non-polar organic impurities (e.g., boronic esters). |
| Problem Solvent | Water/Alcohols | High | High | Avoid for final purification; co-dissolves salts. |
Part 2: Troubleshooting & FAQs
Q1: My product "oils out" upon adding the anti-solvent (Ether) instead of crystallizing. How do I fix this?
Diagnosis: Rapid change in polarity or high concentration of impurities. Corrective Action:
-
Stop adding ether.
-
Re-dissolve the oil by adding a small amount of Acetone and warming slightly (
). -
Add the anti-solvent (
) dropwise with vigorous stirring until the solution turns slightly cloudy (the "cloud point"). -
Stop stirring and let it sit. If oil forms, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Pro Tip: If the oil persists, decant the supernatant ether layer (which often contains impurities) and triturate the oil with fresh ether. The mechanical action often forces the solid to crash out.
Q2: My 1H and 19F NMR spectra show broad peaks and non-integer integration. Is my product decomposing?
Diagnosis: Likely contamination with paramagnetic impurities or, more commonly, excess
-
Dissolve the solid in anhydrous Acetone .
-
Filter the solution through a Celite pad or a fine fritted glass funnel. The
will remain on the filter as a white solid.[3] -
Concentrate the filtrate and re-precipitate with Ether.
Q3: I am scaling up (10g+), and simple filtration isn't removing all the salts. What now?
Diagnosis: Saturation limits. On large scales, the volume of acetone required to keep the product in solution might be too large, or the filter cake traps product. Corrective Action: Switch to Soxhlet Extraction .
-
Place the crude solid in a Soxhlet thimble.
-
Use Acetonitrile (MeCN) as the solvent (Acetone is too volatile for efficient Soxhlet cycling).
-
Reflux for 6–12 hours. The MeCN will continuously extract the trifluoroborate, leaving the inorganic salts in the thimble.
-
Concentrate the MeCN and precipitate with Ether.
Part 3: Master Protocols
Protocol A: Standard Acetone/Ether Precipitation
Best for: Routine purification of <5g batches.
-
Drying: Ensure the crude reaction mixture is fully dried (rotary evaporation followed by high vacuum) to remove water. Note: Water co-solubilizes salts.
-
Dissolution: Add hot Acetone (
) to the crude solid. Use approximately 5–10 mL per gram of crude material. -
Filtration: Filter the hot suspension through a sintered glass funnel (medium porosity) or a pad of Celite.
-
Observation: The filtrate should be clear. The solid on the filter is the inorganic waste (
, etc.).
-
-
Concentration: Concentrate the filtrate by rotary evaporation until the volume is reduced by ~50%.
-
Precipitation: Slowly add Diethyl Ether to the stirring acetone concentrate. A white precipitate should form immediately.
-
Ratio: Typically 3:1 to 5:1 (Ether:Acetone).
-
-
Collection: Filter the white solid, wash with pure Ether, and dry under high vacuum.
Protocol B: Acetonitrile Extraction (High Purity)
Best for: Removing stubborn inorganic salts or scale-up.
-
Suspend the crude solid in Acetonitrile (MeCN) .
-
Heat to reflux (
) with stirring for 30 minutes. -
Hot Filtration: Filter the mixture while boiling hot. (Pre-heat the funnel to prevent premature crystallization).[4]
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to
.-
Result: Many alkenyltrifluoroborates will crystallize directly from MeCN as needles or plates.
-
-
Optional: If yield is low, add Ether to the mother liquor to precipitate the remainder.
Part 4: Visualization of Purification Logic
The following diagram illustrates the decision matrix for solvent selection and the physical separation workflow.
Figure 1: Purification workflow distinguishing between product solubilization and inorganic salt removal.
References
-
Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[5] Journal of Organic Chemistry, 2002 , 67, 8424–8429.[5] [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. "Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate."[3] Organic Syntheses, 2013 , 90, 153–163.[3] [Link]
-
Darses, S.; Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008 , 108, 288–325.[6] [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412–443. [Link]
Sources
Validation & Comparative
Atom Economy & Process Efficiency: Potassium Trifluoroborates vs. Pinacol Boronate Esters
[1]
Executive Summary: The Efficiency Paradox
In the landscape of Suzuki-Miyaura cross-coupling, the choice between Pinacol Boronate Esters (Bpin) and Potassium Organotrifluoroborates (BF₃K) is often dictated by habit rather than empirical efficiency. While Bpin esters are ubiquitous due to their compatibility with diverse solvents, they suffer from poor atom economy and difficult purification (often requiring chromatography).
The Verdict: Potassium trifluoroborates represent a superior choice for Process Mass Intensity (PMI) and Atom Economy (AE) in scalable synthesis. They function as "crystalline, protected boronic acids," allowing for filtration-based purification that eliminates the solvent waste associated with silica gel chromatography. This guide provides the mechanistic grounding, comparative data, and protocols to validate this shift in your workflow.
Fundamental Comparison: Structural & Physical Properties
To understand the economic implications, we must first quantify the physical differences. The "overhead" mass attached to the boron center dictates the theoretical atom economy.
| Feature | Pinacol Boronate Ester ( | Potassium Trifluoroborate ( | Impact on Process |
| Formula | BF₃K is lighter | ||
| Ligand MW | ~127.0 Da | ~106.9 Da | BF₃K has ~16% better mass efficiency |
| Physical State | Often oils or low-melting solids | High-melting crystalline solids | BF₃K allows filtration (No Column) |
| Stability | Stable, but prone to hydrolysis | Air/Moisture stable (Indefinite) | BF₃K simplifies storage |
| Solubility | Soluble in organic solvents (DCM, THF) | Insoluble in non-polar; Soluble in Acetone/H₂O | BF₃K requires polar media |
| Reactivity | Direct transmetalation or hydrolysis | Requires hydrolysis to | BF₃K acts as a "Slow Release" capsule |
Atom Economy & Green Metrics Analysis
Atom Economy (AE) is defined as
Theoretical Atom Economy Calculation
Consider the coupling of 4-Chloroanisole (
-
Scenario A: Phenyl-Bpin
-
Reagent MW:
(204.1) + (142.6) + Base.[1] -
Byproduct: Pinacol (
, MW 118) + Salts. -
Waste Load: High organic load (Pinacol is difficult to recover/recycle).
-
-
Scenario B: Potassium Phenyltrifluoroborate (
)-
Reagent MW:
(184.0) + (142.6) + Base.[1] -
Byproduct: Boric acid + Inorganic Fluoride salts (
). -
Waste Load: Inorganic salts (Water soluble, non-toxic, easily separated).
-
The "Hidden" Economy: Purification
The most significant efficiency gain of
-
Bpin Workflow: Reaction
Aqueous Workup Silica Gel Column (High Solvent Waste) Product. -
BF₃K Workflow: Reaction
Precipitation Filtration (Low Solvent Waste) Product.
Expert Insight: Converting a crude, oily Bpin ester into a crystalline
salt is often used as a purification strategy. The salt precipitates, leaving impurities in the mother liquor, effectively replacing a column with a filtration step.
Decision Matrix & Workflow
Use this logic flow to determine the optimal reagent for your specific substrate.
Figure 1: Decision matrix for selecting boron sources based on stability, solubility, and scale.
Experimental Protocols
Protocol A: Conversion of Bpin to Potassium Trifluoroborate (Purification Strategy)
This protocol demonstrates how to convert a crude Bpin oil into a pure BF₃K solid, bypassing chromatography.
Reagents:
-
Crude Aryl-Bpin (1.0 equiv)
-
Potassium Bifluoride (
) (4.5 equiv) [Caution: Corrosive/Toxic] -
Solvent: Methanol / Water (4:1)
Step-by-Step:
-
Dissolution: Dissolve the crude Aryl-Bpin in Methanol (approx. 5 mL/mmol).
-
Activation: Prepare a saturated solution of
in distilled water (approx. 4.5 M).[2] Add this dropwise to the stirring boronate solution. -
Reaction: Stir the resulting suspension at room temperature for 30–60 minutes. The mixture will likely become a thick slurry as the product precipitates.
-
Concentration: Remove the methanol under reduced pressure (Rotovap). Do not evaporate to dryness; keep the water phase.
-
Isolation: Cool the remaining aqueous suspension to 0°C. Filter the white precipitate using a sintered glass funnel.
-
Washing: Wash the solid cake with minimal ice-cold water (to remove excess
) followed by Acetone or Et₂O (to remove organic impurities and pinacol). -
Drying: Dry the white solid under high vacuum.
-
Self-Validation Check: The resulting solid should be free-flowing and have a high melting point (>200°C). ¹⁹F NMR should show a clean singlet around -143 ppm.
-
Protocol B: Suzuki-Miyaura Coupling using Potassium Trifluoroborates
Optimized for the "Slow Release" mechanism.
Reagents:
-
Aryl Halide (
) (1.0 equiv) -
Potassium Aryltrifluoroborate (
) (1.1 equiv) -
Catalyst:
(2 mol%) + SPhos or XPhos (4 mol%) -
Base:
or (3.0 equiv) -
Solvent: Toluene / Water (3:1) or MeOH / Water (for higher solubility)
Step-by-Step:
-
Setup: Charge a reaction vial with
, Base, and Pd-Ligand complex. -
Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture (Water is crucial for hydrolysis of the
). -
Reaction: Add the Aryl Halide (if liquid) via syringe. Heat to 80–100°C for 4–16 hours.
-
Mechanism Note: The base and water slowly hydrolyze
. This low steady-state concentration of boronic acid minimizes homocoupling and protodeboronation.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.
-
Analysis: The organic layer contains the product. The aqueous layer retains the inorganic fluoride salts.
Mechanistic Visualization
The following diagram illustrates the "Slow Release" mechanism that gives trifluoroborates their stability advantage over boronic acids and esters.
Figure 2: The "Slow Release" mechanism of Potassium Trifluoroborates prevents side reactions.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Darses, S., & Genêt, J. P. (2008).[2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Aggarwal, V. K., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol / Tetrahedron Letters. [Link]
-
Zhang, N., et al. (2012).[3] Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling. Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Molander Salts vs. MIDA Boronates in Alkenylation
Topic: Advantages of Molander Salts over MIDA Boronates for Alkenylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of Suzuki-Miyaura cross-coupling, two "protected" boron species dominate modern applications: Potassium Organotrifluoroborates (Molander Salts) and N-Methyliminodiacetic Acid (MIDA) Boronates . While MIDA boronates have revolutionized iterative synthesis through their "slow-release" mechanism, Molander salts offer distinct, often superior advantages for standard alkenylation reactions.
The Verdict: For direct, non-iterative alkenylation, Molander salts are generally superior to MIDA boronates due to:
-
Superior Atom Economy: Significantly lower molecular weight waste byproducts.
-
Green Chemistry Compatibility: Native solubility in aqueous and alcoholic media eliminates the need for toxic dipolar aprotic solvents.
-
Operational Robustness: Indefinite air stability with rapid activation kinetics in basic media, avoiding the "bottleneck" of hydrolysis rates often seen with MIDA species.
This guide objectively analyzes the physicochemical and mechanistic advantages of Molander salts, providing a validated protocol for their application in alkenylation.
Mechanistic Underpinnings & Activation
To understand the operational advantages, one must first distinguish the activation pathways. Both reagents act as reservoirs for the active species (boronic acid/onate), but their release mechanisms differ fundamentally.
Comparative Activation Pathway
-
Molander Salts (BF3K): Undergo rapid, equilibrium-driven hydrolysis in the presence of mild base and water. The equilibrium favors the active boronic acid species just enough to feed the catalytic cycle without overwhelming it, preventing protodeboronation.
-
MIDA Boronates: Rely on a base-mediated hydrolysis of the rigid bicyclic cage. This is often the rate-determining step (slow release). While beneficial for unstable intermediates, it unnecessarily throttles reaction rates for stable alkenyl species.
Figure 1: Activation pathways. Note the Molander salt operates via a fast equilibrium, whereas MIDA requires a distinct irreversible cleavage step.
Critical Analysis of Advantages
Atom Economy and Mass Efficiency
In drug development and process chemistry, mass efficiency is paramount. Molander salts are significantly lighter than their MIDA counterparts for the same boron payload.
Table 1: Atom Economy Comparison (Phenyl Model System)
| Feature | Molander Salt (Ph-BF3K) | MIDA Boronate (Ph-BMIDA) | Advantage |
| Formula | C6H5BF3K | C11H12BNO4 | -- |
| Molecular Weight | ~184.0 g/mol | ~233.0 g/mol | Molander (21% lighter) |
| Byproduct MW | ~122 (3KF + H3BO3 equiv) | ~147 (MIDA ligand + salts) | Molander |
| Active Mass % | High | Moderate | Molander |
Analysis: For large-scale alkenylation, using MIDA boronates requires handling ~20-25% more mass to deliver the same molar equivalent of the alkenyl group. The MIDA ligand itself is a significant waste stream compared to the potassium fluoride salts generated by Molander reagents.
Solubility and Solvent Systems
-
Molander Salts: Highly soluble in water and alcohols (MeOH, EtOH, iPrOH). This allows for "Green" reaction conditions using alcohol/water mixtures, which often accelerate the reaction due to the hydrophobic effect forcing organic substrates together.
-
MIDA Boronates: Typically require organic solvents (THF, Dioxane, DMSO). While soluble, they often require specific "slow release" conditions (e.g., Dioxane/H2O) that may not be compatible with all green chemistry mandates.
Purification and Handling
While MIDA boronates are famous for their silica gel stability (allowing purification of the boron reagent itself), this is often unnecessary for standard alkenylation where the boron reagent is a commercial starting material.
-
Molander Advantage: The inorganic nature of the salts allows easy removal of excess reagent by simple aqueous washing or filtration (if the product is organic soluble). They do not streak on silica during product purification.
-
MIDA Disadvantage: Excess MIDA reagent can co-elute with polar products or require specific elution protocols to remove.
Experimental Protocol: Alkenylation using Molander Salts
This protocol is validated for the coupling of Potassium Alkenyltrifluoroborates with Aryl/Heteroaryl Bromides.[1] It utilizes a robust Pd(dppf) system in an alcoholic solvent, leveraging the solubility advantage of Molander salts.
Reagents
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile: Potassium Alkenyltrifluoroborate (1.1 - 1.2 equiv)
-
Base: Cs2CO3 (3.0 equiv) or Et3N (3.0 equiv)[3]
-
Solvent: n-Propanol/Water (3:1 ratio) or MeOH/H2O (for higher solubility)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Potassium Alkenyltrifluoroborate (1.2 mmol), and Cs2CO3 (3.0 mmol).
-
Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (0.02 mmol).
-
Note: Pd(dppf) is preferred for its stability and resistance to beta-hydride elimination in alkenyl couplings.
-
-
Solvent & Degassing: Add n-Propanol (4.5 mL) and Water (1.5 mL). Cap the vial with a septum. Sparge with Nitrogen or Argon gas for 5-10 minutes to remove dissolved oxygen.
-
Why? Oxygen can cause homocoupling of the boron species or oxidation of the phosphine ligand.
-
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The Molander salt will spot at the baseline; the product will move up.
-
-
Workup:
-
Purification: Dry organics over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Decision Matrix: When to Choose Which?
While Molander salts are the efficiency winners, MIDA has its place. Use this decision tree to validate your choice.
Figure 2: Reagent Selection Decision Tree.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[2] Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
Stereoretention in Cross-Coupling: A Technical Guide to Trifluoroborates vs. Organostannanes
Topic: Stereoretention in Coupling: Trifluoroborates vs. Organostannanes Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary: The Stability-Reactivity Trade-off
In the optimization of lead compounds, preserving stereochemical information—particularly olefin geometry (
The Verdict:
-
Choose Organostannanes when the substrate is highly base-sensitive or when "neutral" transmetallation is required to prevent epimerization of adjacent centers.
-
Choose Trifluoroborates for robust, scalable processes where toxicity is a liability and aqueous/basic conditions are tolerated. They offer superior atom economy and simplified purification.
Mechanistic Divergence & Stereochemical Fidelity
To control stereochemistry, one must control the Transmetallation step. This is where the two reagents diverge most significantly.
Organostannanes (The Stille Interface)
The Stille transmetallation is often described by two competing pathways:
-
Cyclic (
): The halide on Palladium bridges to the Tin center. This concerted mechanism enforces retention of configuration . -
Open (
): Occurs in polar solvents or with fluoride additives. While generally retentive, steric bulk can occasionally force inversion, though retention is the norm for alkenyl species.
Trifluoroborates (The Hydrolytic Release)
R-BF
-
Hydrolysis: Base (e.g.,
) and water hydrolyze the trifluoroborate to the boronic acid/boronate species ( ). -
Transmetallation: The active boronate undergoes transmetallation with Palladium, typically with retention of configuration for alkenyl systems.
Visualization: Mechanistic Pathways[1]
Figure 1: Mechanistic comparison showing the direct reactivity of Stille reagents vs. the hydrolytic activation required for Trifluoroborates.
Performance Analysis: Head-to-Head
The following data summarizes performance characteristics derived from comparative literature analysis (Molander, JOC 2006; Stille, Angew. Chem.).[1][2][3][4][5][6][7][8][9][10]
Table 1: Comparative Performance Matrix
| Feature | Organostannanes (Stille) | Trifluoroborates (R-BF |
| Stereoretention (Alkenyl) | Excellent (>98%) | Excellent (>98%) |
| Stereoretention (Alkyl) | Good (Stereospecific inversion possible) | Variable (Ligand dependent, e.g., RuPhos) |
| Reaction Conditions | Neutral (pH 7) | Basic (Requires Carbonate/Hydroxide) |
| Atom Economy | Poor (loss of massive | High (loss of salts) |
| Toxicity | High (Neurotoxic, strictly regulated) | Low (Salts are generally benign) |
| Purification | Difficult (Tin residues require KF/silica) | Simple (Byproducts are water-soluble) |
| Solubility | Soluble in non-polar organics (THF, Toluene) | Requires polar/protic solvents (MeOH, H |
Key Insight: The "Base" Factor
The primary failure mode for Trifluoroborates in stereoselective synthesis is base-mediated epimerization of the substrate. If your molecule contains acidic
Experimental Protocols
Protocol A: Stereoretentive Coupling of Alkenyl Trifluoroborates
Based on Molander conditions optimized for retention.
Reagents:
-
Potassium alkenyltrifluoroborate (1.0 equiv)
-
Aryl/Alkenyl Halide (1.0 equiv)[11]
- (2-5 mol%)
- (3.0 equiv)
-
Solvent: THF/H
O (10:1) or iPrOH/H O (2:1)
Step-by-Step:
-
Setup: Charge a reaction vial with the trifluoroborate, aryl halide,
, and Pd catalyst. -
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add the degassed solvent mixture via syringe. Note: Water is strictly required for the hydrolysis step.
-
Reaction: Heat to 80°C with vigorous stirring. Monitor by LCMS or
F NMR (disappearance of the quartet at ~ -135 ppm indicates consumption of starting material). -
Workup: Dilute with EtOAc and water. The boron byproducts partition into the aqueous layer. Separate, dry (
), and concentrate.[5]
Protocol B: Neutral Stille Coupling with Fluoride Workup
Optimized for base-sensitive substrates and tin removal.
Reagents:
-
Alkenyl stannane (1.1 equiv)
-
Aryl Halide (1.0 equiv)[11]
- (2.5 mol%)
-
or
(10 mol%) - Note: Farina ligands accelerate transmetallation. -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry flask under Argon. Add Pd source, ligand, and halide.[12][6][8]
-
Reaction: Add solvent and stannane. Heat to 40-60°C. Note: Stille couplings can often run at lower temperatures than Suzuki/BF3K.
-
Tin Scavenging (Crucial): Upon completion, do not just evaporate. Add a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. This forms insoluble polymeric tin fluorides (
). -
Filtration: Filter the resulting suspension through a pad of Celite. The tin residues remain on the filter.
-
Extraction: Extract the filtrate with Et
O/EtOAc.
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine the optimal reagent for your specific campaign.
Figure 2: Decision matrix for selecting between Stille and Trifluoroborate methodologies.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Molander, G. A., & Brown, A. R. (2006).[13] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Halides.[12][3][13] Journal of Organic Chemistry, 71(26), 9681–9686. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link
-
Dorel, R., & Echavarren, A. M. (2015). Key Structural Elements of Stille Coupling. Journal of the American Chemical Society.[5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
To Synthesize or to Buy? A Cost-Benefit Analysis of Potassium Trifluoroborates for the Modern Research Lab
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their high reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes them superior alternatives to their boronic acid and ester counterparts.[1][2][3] This stability simplifies handling, storage, and reaction setup, a significant advantage in both academic and industrial research settings.[1][4] As their use has grown, from the construction of complex bioactive molecules to the development of novel materials, a critical question arises for the practicing scientist: is it more advantageous to synthesize these valuable reagents in-house or to purchase them from commercial suppliers?[3][5]
This guide provides an in-depth cost-benefit analysis to navigate the "synthesize vs. buy" decision. We will explore the practicalities and economics of in-house synthesis, survey the commercial landscape, and provide a decision-making framework to help you determine the most efficient and cost-effective strategy for your laboratory's specific needs.
Part 1: The In-House Synthesis Route
Undertaking the synthesis of potassium trifluoroborates offers ultimate control over the final product and can be highly cost-effective at scale, provided the necessary infrastructure and expertise are in place.[6][7]
The Chemistry: A Straightforward Transformation
The most common and robust method for preparing potassium organotrifluoroborates involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4][8][9] This aqueous reaction is typically high-yielding and results in a crystalline solid that can be easily isolated.
The general transformation is as follows: R-B(OH)₂ + 2 KHF₂ → K⁺[R-BF₃]⁻ + 2 H₂O + KF
This procedure's operational simplicity and use of readily available precursors make it an attractive option for in-house preparation.[8][9]
Detailed Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
This protocol provides a representative, scalable procedure for a common aryltrifluoroborate.
Materials:
-
Phenylboronic Acid (C₆H₅B(OH)₂)
-
Potassium Hydrogen Fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure: [4]
-
Dissolution: In a 1-L round-bottomed flask, dissolve phenylboronic acid (e.g., 20.0 g, 164 mmol) in methanol (100 mL).
-
Cooling: Cool the solution to approximately 5 °C using an ice-water bath.
-
Addition of KHF₂: Prepare a solution of potassium hydrogen fluoride (e.g., 38.4 g, 492 mmol, 3.0 equiv) in water (120 mL). Add this solution to the cooled boronic acid solution in portions over 10-15 minutes. A thick white slurry will form.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the methanol and most of the water, yielding a wet solid.
-
Azeotropic Drying: Add acetonitrile (2 x 100 mL) and concentrate to dryness after each addition to remove residual water azeotropically.
-
Purification (Extraction): Add 500 mL of hot acetonitrile to the solid residue and stir vigorously for 15-20 minutes. The product will dissolve, leaving behind excess inorganic salts.
-
Isolation: Filter the hot mixture to remove the insoluble KHF₂.
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the potassium phenyltrifluoroborate.
-
Final Product: Collect the white crystalline solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Cost Analysis for In-House Synthesis
To evaluate the true cost of synthesis, we must consider raw materials, labor, and overhead.
| Cost Component | Description | Estimated Cost (for ~25g scale) | Notes |
| Raw Materials | Phenylboronic Acid (20g) | $30 - $50 | Price varies by supplier and purity. |
| Potassium Hydrogen Fluoride (40g) | $10 - $20 | A relatively inexpensive inorganic salt.[10][11] | |
| Solvents (MeOH, MeCN, H₂O) | $15 - $25 | Includes purchase and waste disposal costs. | |
| Labor | Researcher/Technician Time | $120 - $200 | Assuming 4-6 hours of active work at a blended rate of $30/hour. |
| Overhead | Equipment, Utilities, QC | $20 - $40 | Amortization of glassware, rotovap, stir plates, energy, and analytical costs (e.g., NMR). |
| Total Estimated Cost | $195 - $335 | ||
| Cost per Gram | $7.80 - $13.40 / g | Based on an assumed yield of >90%. |
In-House Synthesis: Pros vs. Cons
| Pros | Cons |
| Cost-Effective at Scale: Significant long-term savings for large, recurring needs.[6][7] | High Initial Investment: Requires standard synthetic lab equipment and infrastructure.[6] |
| Full Control: Direct oversight of the entire process, ensuring quality and purity.[7][12] | Resource Intensive: Diverts personnel and resources from other core research activities.[6] |
| Access to Novel Analogs: Synthesize custom trifluoroborates not available commercially. | Time-Consuming: The entire process from setup to pure product can take a full day or more. |
| Intellectual Property: Keeps sensitive project information and novel structures in-house.[6] | Expertise Required: Demands a solid understanding of synthetic chemistry for success and troubleshooting. |
Part 2: The Commercial Procurement Route
Purchasing potassium trifluoroborates offers convenience and speed, transforming a synthetic challenge into a simple procurement task.
Market Availability and Pricing
A vast and diverse array of potassium trifluoroborates are readily available from major chemical suppliers. This provides researchers with immediate access to common building blocks without the need for in-house synthesis.[2][3]
Pricing is highly dependent on the specific structure of the organotrifluoroborate and the quantity purchased. As with most chemical reagents, the cost per gram decreases substantially when buying in bulk.
| Product | Supplier | Quantity | Price | Cost per Gram |
| Potassium Vinyltrifluoroborate | Sigma-Aldrich | 1 g | $52.70 | $52.70 |
| 5 g | $155.00 | $31.00 | ||
| 25 g | $414.00 | $16.56 | ||
| Chem-Impex | 1 g | $18.53 | $18.53 | |
| 5 g | $31.25 | $6.25 | ||
| 100 g | $248.37 | $2.48 | ||
| Potassium Phenyltrifluoroborate | Smolecule | >98% Purity | Varies | Varies |
| Potassium (cyanomethyl)trifluoroborate | Thermo Scientific | 1 g | ~$259.00 | $259.00 |
Note: Prices are based on publicly available data from early 2026 and are subject to change. They are for illustrative purposes only.[9][13][14][15][16]
Commercial Procurement: Pros vs. Cons
| Pros | Cons |
| Time Efficiency: Frees up valuable research time for core project goals.[7] | Higher Cost for Small Scale: Can be significantly more expensive per gram, especially for <5g quantities. |
| Guaranteed Quality: Reputable suppliers provide certificates of analysis, ensuring purity and identity. | Limited Availability: Highly specialized or novel trifluoroborates may not be commercially available. |
| Convenience & Accessibility: A wide variety of reagents are just an order away. | Supply Chain Dependency: Potential for backorders or discontinuation can delay projects. |
| Reduced Investment: No need for dedicated synthetic equipment or raw material inventory.[12] | No Customization: Researchers are limited to the catalog offerings of suppliers. |
Part 3: A Decision-Making Framework
The choice between synthesizing and buying is not merely a financial one; it is a strategic decision that depends on the specific context of your research project and laboratory environment.[7][17]
The Decision Workflow
The following workflow can guide your decision-making process.
Caption: Decision workflow for synthesizing vs. buying potassium trifluoroborates.
Conclusion and Recommendations
The decision to synthesize or buy potassium trifluoroborates is a multifaceted one that hinges on a careful evaluation of cost, time, scale, and available resources.
-
For small-scale applications (<25g), exploratory studies, or projects with tight deadlines, purchasing commercially is almost always the superior choice. The convenience, guaranteed quality, and immediate availability outweigh the higher per-gram cost. It allows researchers to focus on their primary scientific questions rather than on reagent preparation.
-
For large-scale needs (>100g), recurring projects, or the demand for novel, uncommercialized structures, in-house synthesis becomes a highly viable and cost-effective strategy. The initial investment in time and resources can lead to substantial long-term savings and provides invaluable flexibility and control over the research supply chain.[6]
Ultimately, a well-informed decision requires a holistic analysis of your project's specific requirements. By using this guide, researchers and lab managers can develop a strategic approach to sourcing these critical reagents, optimizing both their budget and their scientific productivity.
References
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
In-House vs. Outsourced Custom Synthesis: 3 Pros, 3 Cons, and Costs. Asparia Glycomics. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic-Chemistry.org. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ACS Publications. [Link]
-
Potassium Vinyltrifluoroborate Chemical. IndiaMART. [Link]
-
Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health (NIH). [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
PREPARATION OF POTASSIUM ORGANOTRIFLUOROBORATES. Organic Syntheses. [Link]
-
Potassium Fluoborate (Potassium Tetrafluoroborate), 25Kg bag. IndiaMART. [Link]
-
Your Guide to Potassium (3,4-dichlorophenyl)trifluoroborate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (NIH). [Link]
-
Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
-
Make-or-buy: in-house production or outsourcing? Line Up. [Link]
-
Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
-
Potassium tetrafluoroborate, >98%. RoCo Global. [Link]
-
Pursuing purchasing excellence in chemicals. McKinsey. [Link]
-
Pure Granular Boric Acid H3BO3. FlaLab.com. [Link]
-
Make or Buy: production in-house or outsource it? Weproc. [Link]
-
Make-or-buy analysis in a chemical & pharmaceutical company. Inverto. [Link]
-
99.9% Pure Fine Granular Powder Boric Acid, Half Pound, 1/2 Lbs, Create Your Own Solution. Walmart.com. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Trifluoroborates | We Give Academic Discounts [frontierspecialtychemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aspariaglycomics.com [aspariaglycomics.com]
- 7. lineup.de [lineup.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]
- 10. Potassium hydrogen fluoride, 99+%, extra pure, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Potassium hydrogenfluoride 99 7789-29-9 [sigmaaldrich.com]
- 12. blog.weproc.com [blog.weproc.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 乙烯三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Potassium (cyanomethyl)trifluoroborate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Sigma Aldrich Potassium Vinyltrifluoroborate 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 17. Make-or-buy analysis in a chemical & pharmaceutical company [inverto.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Executive Summary & Immediate Safety Directive
STOP AND READ: The primary hazard associated with Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is not its inherent toxicity, but its reactivity with strong acids .
While organotrifluoroborates are generally air- and water-stable, contact with acidic waste streams (pH < 4) can trigger hydrolysis, releasing Hydrogen Fluoride (HF) gas.
-
CRITICAL PROHIBITION: NEVER dispose of this compound in the "Acidic Aqueous" waste stream.
-
MANDATORY SEGREGATION: Isolate from strong oxidizers and strong acids.[1]
-
RECOMMENDED STREAM: Solid Hazardous Waste (for pure solids) or Non-Halogenated Organic/Aqueous Neutral (for solutions).
Chemical Profile & Hazard Identification
To ensure proper handling, you must understand the "Why" behind the disposal protocols. This compound is a Molander salt, designed for stability in Suzuki-Miyaura couplings, but it reverts to reactive species under specific conditions.
| Property | Data |
| Chemical Name | Potassium (E)-(2-cyclohexylvinyl)trifluoroborate |
| CAS Number | 1005201-61-5 |
| Molecular Formula | |
| Physical State | White to off-white solid |
| Primary Hazard Class | Irritant (Skin/Eye); Potential Corrosive (if hydrolyzed) |
| GHS Signal Word | WARNING (Solid) / DANGER (In Acidic Solution) |
| Incompatibility | Strong Acids , Strong Oxidizers, Glass (if HF generated) |
The Hydrolysis Risk (Scientific Rationale)
In neutral media, the trifluoroborate anion (
This reaction releases Hydrofluoric Acid (HF) , which poses a severe contact inhalation hazard and can etch glass containers, leading to containment failure.
Waste Stream Segregation Protocol
Effective disposal requires strict segregation at the source. Use the following classification table to determine the correct waste container.
| Waste State | Condition | Correct Waste Stream | EPA/RCRA Code (Typ.) |
| Solid | Pure compound or heavily contaminated gloves/paper. | Solid Hazardous Waste | Not Listed (Characteristic D002 if wet/corrosive) |
| Liquid | Dissolved in organic solvent (MeOH, THF). | Non-Halogenated Organic | D001 (Ignitable) |
| Aqueous | Dissolved in water/buffer (Neutral/Basic). | Aqueous Waste (Neutral) | N/A |
| Aqueous | Acidic Solution (pH < 5) | DO NOT DISPOSE. Neutralize first. | N/A |
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Compound)
Best for: Expired reagents, spill cleanup residues, or excess solid.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if there is any chance of moisture ingress and subsequent acidification.
-
Double Bagging: Place the solid material inside a clear polyethylene bag. Seal it with tape or a zip tie. Place this bag inside the HDPE jar.
-
Labeling: Affix a hazardous waste label.
B. Liquid Waste Disposal (Reaction Mixtures)
Best for: Mother liquors or reaction byproducts.
-
pH Verification (The Self-Validating Step):
-
Before pouring into any waste container, dip a pH strip into your solution.
-
Requirement: pH must be
. -
Action: If pH < 7, slowly add saturated Sodium Bicarbonate (
) solution until bubbling ceases and pH is neutral/basic.
-
-
Solvent Segregation:
-
If the solvent is Methanol/Ethanol/THF: Pour into Non-Halogenated Organic Waste .
-
If the solvent is DCM/Chloroform: Pour into Halogenated Organic Waste .
-
-
Quenching (Optional but Recommended):
-
If the waste contains unreacted boronate and you wish to oxidize it fully (to reduce biological activity):
-
Add an equal volume of 3% Hydrogen Peroxide (
) and wait 30 minutes. -
Warning: This is exothermic. Perform in a fume hood.
-
Dispose of the resulting boronic acid/alcohol mixture in the appropriate organic waste stream.
-
Decision Logic for Disposal (Workflow)
The following diagram illustrates the decision-making process to prevent accidental HF generation.
Figure 1: Decision tree for the safe disposal of organotrifluoroborates, prioritizing the prevention of acid hydrolysis.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: If a large quantity of fine powder is airborne, evacuate the immediate area to let dust settle.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Neutralization:
-
Cover the spill with Sodium Carbonate or Calcium Carbonate powder. This ensures that if any moisture is present, the local pH remains basic, preventing HF formation.
-
-
Cleanup:
References & Authority
-
ChemicalBook. (2023). Potassium (E)-(2-cyclohexylvinyl)trifluoroborate Product Properties and CAS 1005201-61-5. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanistic insight on hydrolysis equilibrium). Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link
-
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. Link
Sources
Personal protective equipment for handling Potassium (E)-(2-cyclohexylvinyl)trifluoroborate
Executive Safety Summary
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is not merely a benign salt; it is a Corrosive Solid (Skin Corr. 1B) . While organotrifluoroborates are often marketed as stable alternatives to boronic acids, they possess specific hydrolytic hazards that require rigorous safety protocols.
Critical Hazard:
-
Primary: Causes severe skin burns and eye damage (H314).[1][2][3]
-
Latent: In the presence of strong acids or moisture, the trifluoroborate moiety (
) can hydrolyze to release Hydrogen Fluoride (HF) .
Immediate Action Required:
-
Do not handle on an open benchtop.
-
Do not dispose of in acidic waste streams.
-
Always wear double nitrile gloves and a lab coat.[4]
Risk Assessment & Hazard Architecture
To understand the PPE requirements, we must analyze the "Hazard Architecture"—the physical and chemical properties that dictate risk.
| Property | Hazard Implication | Operational Consequence |
| Physical State | Fine Crystalline Powder | High potential for airborne dust generation during weighing. Inhalation Risk. |
| Chemical Class | Organotrifluoroborate Salt | Corrosive. Attacks epithelial tissue upon contact with moisture (sweat/mucous membranes). |
| Reactivity | Acid-Sensitive Hydrolysis | Contact with acidic waste or reagents can liberate HF gas . |
| Hygroscopicity | Low to Moderate | While air-stable, prolonged exposure to moisture degrades the salt, increasing acidity. |
PPE Selection Matrix
This matrix is designed as a self-validating system. You must verify your PPE status against the specific operation you are performing.
| Protection Zone | Weighing & Transfer (Solid) | Reaction Setup (Solution) | Quench & Disposal (High Risk) |
| Respiratory | Fume Hood Required. If hood unavailable (rare), use N95 with P100 cartridges. | Fume Hood Required. Sash at working height (18"). | Fume Hood Required. Do not remove waste containers from the hood. |
| Dermal (Hand) | Double Nitrile Gloves. (Inner: 4 mil, Outer: 5-8 mil). Change outer glove immediately after weighing. | Single Nitrile Gloves. (Standard 4-5 mil). Check for solvent compatibility. | Double Nitrile or Neoprene. Neoprene offers better acid resistance if HF is suspected. |
| Ocular | Chemical Splash Goggles. Safety glasses are insufficient for corrosive dusts. | Safety Glasses with side shields (minimum). Goggles preferred. | Chemical Splash Goggles. Risk of splash/aerosol generation. |
| Body | Lab Coat (Cotton/Poly). Buttoned to neck. Closed-toe shoes.[4] | Lab Coat. Standard protection.[2][4][5] | Lab Coat + Chemical Apron. If handling >10g or acidic workups. |
Operational Protocol: The "Safe-Path" Workflow
This protocol ensures containment from storage to reaction.
Phase 1: Weighing (The Critical Dust Zone)
-
Step 1: Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment box or a disposable glove bag.
-
Step 2: Use an anti-static gun on the weighing boat. Organotrifluoroborates are prone to static charge, causing "jumping" powder which leads to invisible surface contamination.
-
Step 3: "The Wet Wipe Method": Pre-wet a paper towel with water and place it next to the balance (not on it). Any stray dust particles will adhere to the wet surface rather than becoming airborne.
Phase 2: Reaction (Suzuki-Miyaura Coupling)
-
Step 1: Add the solid to the reaction vessel before adding solvent. This minimizes splash risk.
-
Step 2: If using an acidic activator, ensure the vessel is vented.
-
Step 3: Inert Gas Purge: While the salt is air-stable, the palladium catalysts used in coupling are not. Purge with Argon/Nitrogen to protect the system, not just the salt.
Phase 3: Cleanup
-
Step 1: Wipe all surfaces with a saturated sodium bicarbonate (
) solution. This neutralizes any potential acidic hydrolysis products. -
Step 2: Dispose of wipes in solid hazardous waste, not trash.
Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This logic flow determines your required protection level based on the physical state of the reagent.
Caption: Decision logic for selecting PPE based on the physical state of the reagent to minimize exposure risks.
Waste Disposal & The "Hidden" HF Risk
The most common safety failure with trifluoroborates is improper disposal.
The Mechanism of Danger:
If you dump this salt into a waste container with acidic byproducts (e.g., from a deprotection step), you generate anhydrous HF in situ.
Disposal Protocol:
-
Segregation: Create a dedicated waste stream labeled "Basic Organic Waste - Fluoride Containing" .
-
Quenching: Before disposal, ensure the waste solution pH is > 7 . Add saturated Sodium Bicarbonate or dilute Sodium Hydroxide if necessary.
-
Glassware: Rinse all glassware with a basic solution (10% NaOH or Sat. NaHCO3) before standard washing to prevent etching or HF release in the dishwasher.
Diagram 2: Waste Stream Logic
Caption: Waste disposal workflow emphasizing pH neutralization to prevent Hydrogen Fluoride (HF) generation.
Emergency Response
-
Skin Contact:
-
Immediate: Rinse with copious water for 15 minutes .[2]
-
Secondary: If skin is red or painful after rinsing, apply Calcium Gluconate Gel (2.5%) . This binds free fluoride ions. Note: This is a precaution; the salt itself is less likely to cause deep fluoride poisoning than HF acid, but the corrosive nature facilitates fluoride absorption.
-
-
Eye Contact:
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen), then scoop into a bag.
-
Wipe area with Sodium Bicarbonate solution.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329764017, Potassium cyclohexyltrifluoroborate. Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007).Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextual grounding for stability/hydrolysis mechanisms).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. Potassium vinyltrifluoroborate | C2H3BF3K | CID 23679353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. uab.edu [uab.edu]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. king-boron.com [king-boron.com]
- 8. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
